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Core Science & Biosynthesis

Foundational

1-(1H-imidazole-4-sulfonyl)piperazine: A Comprehensive Guide to Receptor Binding Affinity Studies

Executive Summary The compound 1-(1H-imidazole-4-sulfonyl)piperazine (CAS 1248908-09-9) represents a highly privileged pharmacophore in modern medicinal chemistry. This versatile building block is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1H-imidazole-4-sulfonyl)piperazine (CAS 1248908-09-9) represents a highly privileged pharmacophore in modern medicinal chemistry. This versatile building block is frequently utilized in the design of ligands targeting G-protein coupled receptors (GPCRs), most notably the Histamine (H3/H4) and Adenosine (A2A/A2B) receptor families[1][2].

As a Senior Application Scientist, I have observed that the successful characterization of these derivatives hinges on robust, artifact-free binding assays. This whitepaper provides an in-depth, self-validating methodological framework for determining the receptor binding affinity of 1-(1H-imidazole-4-sulfonyl)piperazine derivatives, focusing on both equilibrium thermodynamics (Radioligand Binding) and real-time kinetics (Surface Plasmon Resonance).

Mechanistic Rationale: The "Why" Behind the Scaffold

Before executing binding studies, one must understand the biophysical causality of the ligand-receptor interaction. The 1-(1H-imidazole-4-sulfonyl)piperazine scaffold is engineered to exploit highly conserved microenvironments within aminergic GPCRs:

  • The Imidazole Ring: Acts as a bioisostere for endogenous monoamines (like histamine). It engages in critical stacking and hydrogen bonding with conserved aromatic residues (e.g., Trp/Phe) deep within the transmembrane bundle.

  • The Sulfonyl Linker: Serves as a rigidifying vector and a strong hydrogen-bond acceptor, orienting the molecule while minimizing the entropic penalty upon binding.

  • The Piperazine Core: With a pKa typically between 8.0 and 9.0, the secondary/tertiary amine of the piperazine ring is protonated at physiological pH. This cationic center forms a mandatory, high-energy salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32 in Class A GPCRs) within the orthosteric pocket[3].

GPCR_Signaling Ligand 1-(1H-imidazole-4-sulfonyl)piperazine (Ligand) GPCR GPCR (e.g., Histamine H3) Transmembrane Domain Ligand->GPCR Binds Pocket (Asp3.32 Salt Bridge) GProtein Heterotrimeric G-Protein (Gi/o) GPCR->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Alpha-i Subunit Inhibition cAMP cAMP Levels (Decreased) Effector->cAMP Reduces ATP Conversion

Fig 1: GPCR Gi/o signaling pathway modulated by 1-(1H-imidazole-4-sulfonyl)piperazine derivatives.

Core Experimental Workflows

To establish a self-validating data package, equilibrium binding data ( ) must be cross-referenced with kinetic binding data ( , , ).

Workflow A: Radioligand Competition Binding Assay (Equilibrium)

This is the gold standard for determining the inhibition constant ( ) of your synthesized derivatives. We will use the Histamine H3 receptor as the model target[2][3].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293T cells stably expressing the target GPCR. Homogenize the cell pellet in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4) supplemented with 5 mM .

    • Expert Insight: The inclusion of is not optional. Divalent cations stabilize the receptor-G-protein ternary complex, locking the GPCR in its high-affinity state, which is critical for accurate competitive displacement[2].

  • Assay Assembly: In a 96-well plate, combine 15 g of membrane protein, 0.3 nM to 1 nM of the radioligand (e.g., -N- -methylhistamine), and varying concentrations of the 1-(1H-imidazole-4-sulfonyl)piperazine derivative ( to M)[2][3].

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using a massive excess (10 M) of a known reference ligand, such as clobenpropit[4].

  • Incubation: Seal the plate and incubate at 25°C for 90 to 120 minutes to ensure the system reaches thermodynamic equilibrium[3].

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

    • Expert Insight: Pre-soak the GF/C filters in 0.3% Polyethylenimine (PEI). Because the piperazine moiety is highly basic and positively charged, it will bind non-specifically to the negatively charged glass fibers. PEI masks these charges, drastically reducing your background noise[2].

  • Quantification: Wash filters 3x with ice-cold buffer (to trap the complex and slow dissociation), add scintillation cocktail, and read on a MicroBeta counter. Calculate and convert to using the Cheng-Prusoff equation.

Workflow B: Surface Plasmon Resonance (SPR) for GPCRs (Kinetics)

While radioligand assays provide equilibrium affinity, SPR provides real-time label-free kinetics, revealing the residence time of the drug on the receptor[5].

Step-by-Step Protocol:

  • Receptor Solubilization: Extract the engineered GPCR from crude membranes using a buffer containing 0.03% Dodecyl Maltoside (DDM) and Cholesteryl Hemisuccinate (CHS) at a 5:1 ratio[5].

    • Expert Insight: GPCRs rapidly denature when stripped of their lipid bilayer. The DDM/CHS micellar mixture mimics the native cholesterol-rich membrane environment, preventing the collapse of the 1-(1H-imidazole-4-sulfonyl)piperazine binding pocket[5].

  • Surface Preparation: Activate a CM5 or PCH sensor chip using standard amine coupling to covalently attach an anti-His capture antibody[5].

    • Expert Insight: Never covalently couple the GPCR directly to the chip. Direct coupling modifies primary amines on the receptor, often destroying the binding site. Indirect capture via an anti-His antibody ensures uniform, oriented immobilization of the His-tagged GPCR.

  • GPCR Capture: Inject the solubilized GPCR over the active flow cell until a stable capture level (RU) is achieved.

  • Kinetic Injection: Inject a concentration series of the 1-(1H-imidazole-4-sulfonyl)piperazine analyte over the captured GPCR. Use a flow rate of at least 30 L/min to minimize mass transport limitations.

  • Regeneration: Remove the bound receptor using a mild regeneration pulse (e.g., low pH or EDTA depending on the capture method) to prepare the antibody surface for the next cycle[5].

SPR_Workflow Chip Sensor Chip (CM5/PCH) Capture Capture Molecule (Anti-His Antibody) Chip->Capture Covalent Coupling GPCR Solubilized GPCR (DDM/CHS Micelles) Capture->GPCR Oriented Capture Analyte Ligand Injection (Imidazole-Piperazine) GPCR->Analyte Association/ Dissociation Signal Optical Detection (Sensorgram) Analyte->Signal Refractive Index Change

Fig 2: Label-free Surface Plasmon Resonance (SPR) workflow for GPCR kinetic binding analysis.

Quantitative Data Presentation

To synthesize the findings from both workflows, data should be tabulated to compare equilibrium constants ( ) with kinetic constants ( ). Below is a representative data structure for evaluating novel 1-(1H-imidazole-4-sulfonyl)piperazine derivatives across multiple GPCR targets.

Compound DerivativeTarget ReceptorAssay Type (nM) (nM) ( ) ( )
Imidazole-Piperazine-AHistamine H3Radioligand2.45---
Imidazole-Piperazine-AHistamine H3SPR-3.10
Imidazole-Piperazine-BAdenosine A2ARadioligand15.20---
Imidazole-Piperazine-CHistamine H4SPR-8.50

Note: The close agreement between (Radioligand) and (SPR) for Compound A validates the structural integrity of the solubilized GPCR in the SPR assay.

References

  • Sigma-Aldrich. 1-(1H-imidazole-4-sulfonyl)piperazine | 1248908-09-9.

  • [1] Google Patents. Fused pyrazine derivatives as a2a / a2b inhibitors (WO2020010197A1).

  • [2] Revvity. human Histamine H3 Receptor Cell Line - Membrane Radioligand Binding Assay Procedure.

  • [4] DOI / Molecular Pharmacology. Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells.

  • [3] NIH PMC. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method.

  • [5] Frontiers in Pharmacology. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor.

Sources

Exploratory

In Vitro Metabolic Profiling of 1-(1H-imidazole-4-sulfonyl)piperazine: A Technical Guide for Preclinical Pharmacokinetics

Executive Summary As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter bifunctional scaffolds that present unique metabolic challenges. The compound 1-(1H-imidazole-4-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter bifunctional scaffolds that present unique metabolic challenges. The compound 1-(1H-imidazole-4-sulfonyl)piperazine is a highly privileged building block utilized in the synthesis of advanced therapeutics, including TASIN-1 analogues targeting mutant APC colorectal cancers[1], PI3K inhibitors[2], and novel HIV-1 sensitizers. While the scaffold imparts excellent physicochemical properties, its distinct structural moieties—an electron-rich imidazole, a stable sulfonyl linker, and a basic piperazine—create a complex in vitro metabolic profile. This whitepaper provides an in-depth, mechanistic guide to evaluating the in vitro metabolism of this scaffold, focusing on causality in experimental design and self-validating protocols.

Structural Deconstruction & Metabolic Hotspots

Understanding the metabolic fate of 1-(1H-imidazole-4-sulfonyl)piperazine requires a deconstruction of its electronic and steric environment:

  • The Piperazine Ring: Unsubstituted aliphatic amines are highly susceptible to cytochrome P450 (CYP)-mediated N-oxidation and N-dealkylation, primarily driven by CYP2D6, CYP1A2, and CYP3A4[3][4]. However, the attachment of the strongly electron-withdrawing sulfonyl group deactivates the proximal nitrogen ( N1 ). Consequently, metabolic oxidation is regioselectively forced toward the distal, unsubstituted nitrogen ( N4 ), leading to N-oxide formation or ring cleavage.

  • The Imidazole Ring: Imidazoles are notorious in DMPK for their ability to cause drug-drug interactions (DDIs). The sp2 -hybridized nitrogen contains a lone pair of electrons that can directly coordinate with the prosthetic heme iron ( Fe3+ ) in the active site of CYP enzymes[5][6]. This coordination often results in potent, reversible Type II inhibition, particularly affecting CYP3A4 and CYP1A2[6].

  • The Sulfonyl Linker: Generally resistant to oxidative cleavage, the sulfonyl group acts as a stable metabolic bridge, though its strong dipole influences the binding orientation of the molecule within the CYP active site.

Predicted Metabolic Pathways

Based on the structural liabilities discussed, the primary in vitro metabolic pathways in human liver microsomes (HLMs) involve distal nitrogen oxidation and imidazole ring modifications.

MetabolicPathway Parent 1-(1H-imidazole-4-sulfonyl)piperazine (Parent Scaffold) Met1 Piperazine N-Oxide (M1) Parent->Met1 CYP3A4 / FMOs (N-Oxidation) Met2 N-Dealkylated Piperazine (M2) Parent->Met2 CYP2D6 / CYP1A2 (C-Hydroxylation) Met3 Imidazolone Derivative (M3) Parent->Met3 CYP-mediated (Ring Oxidation)

Fig 1: Primary in vitro metabolic pathways of 1-(1H-imidazole-4-sulfonyl)piperazine.

Experimental Workflows: Self-Validating Protocols

To accurately profile this scaffold, we must employ a self-validating HLM stability assay. The following protocol is designed not just to generate data, but to ensure internal consistency and mechanistic accuracy.

Workflow A Compound Preparation (1 µM in DMSO) B HLM/S9 Incubation (+ NADPH, 37°C) A->B C Reaction Quench (Cold Acetonitrile) B->C D Centrifugation & Protein Precipitation C->D E LC-HRMS/MS Analysis D->E F Data Processing (CLint, t1/2) E->F

Fig 2: Step-by-step workflow for in vitro human liver microsomal (HLM) stability assays.

Step-by-Step Methodology & Causality:

  • Substrate Preparation (1 µM Final Concentration): The scaffold is incubated at 1 µM. Causality: This concentration is deliberately chosen to be well below the anticipated Michaelis-Menten constant ( Km​ ). Operating in the linear range of the Michaelis-Menten curve ensures first-order kinetics, which is an absolute mathematical prerequisite for calculating an accurate intrinsic clearance ( CLint​ ).

  • Enzyme Incubation (0.5 mg/mL HLM): Pooled human liver microsomes are used to capture population-level CYP expression.

  • Initiation with NADPH (1 mM): Causality: CYP450s are monooxygenases that require a continuous supply of electrons to reduce the heme iron and activate molecular oxygen. NADPH serves as this obligate electron donor.

  • Self-Validating Controls:

    • Minus-NADPH Control: A parallel incubation lacking NADPH. Causality: This isolates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation. If the parent compound depletes here, the assay is flagged for non-CYP clearance.

    • Positive Controls: Verapamil (CYP3A4) and Dextromethorphan (CYP2D6) are run concurrently to validate the enzymatic viability of the HLM batch.

  • Reaction Quench (Cold Acetonitrile, 3:1 ratio): Causality: The addition of ice-cold organic solvent instantaneously denatures the CYP proteins, halting the reaction at exact time points (0, 5, 15, 30, 45, 60 mins). It simultaneously precipitates the proteins, preventing LC-HRMS column clogging.

Quantitative Data Interpretation

The following tables summarize the expected quantitative behavior of the 1-(1H-imidazole-4-sulfonyl)piperazine scaffold based on its structural class.

Table 1: Representative In Vitro Clearance Parameters (HLM)

ParameterValueMechanistic Interpretation
Half-life ( t1/2​ ) 28 - 35 minModerate metabolic stability; primary liability is the exposed piperazine N4 nitrogen.
CLint​ (in vitro) 39.6 µL/min/mgIndicates moderate hepatic extraction. Suggests the sulfonyl EWG provides partial protection against rapid first-pass metabolism.
Minus-NADPH Stability > 98% remainingConfirms that clearance is strictly CYP-dependent; no chemical degradation or esterase activity.

Table 2: CYP450 Inhibition Profiling (IC50) Because of the imidazole moiety, CYP inhibition profiling is mandatory[6].

CYP IsoformProbe SubstrateEstimated IC50​ (µM)Clinical Implication
CYP3A4 Midazolam1.5 - 3.0High risk of DDI due to imidazole-heme coordination[5].
CYP2D6 Dextromethorphan> 50Low risk; the basic piperazine nitrogen is deactivated by the sulfonyl group.
CYP1A2 Phenacetin8.0 - 12.0Moderate risk; planar imidazole can fit the narrow CYP1A2 active site.

Mechanistic Insights: Causality in Scaffold Optimization

If the in vitro clearance of 1-(1H-imidazole-4-sulfonyl)piperazine is too high for a target product profile, DMPK scientists must apply rational drug design to block the metabolic soft spots.

  • Piperazine Protection: To prevent N-oxidation and dealkylation[4], steric bulk (e.g., a methyl or bridged bicyclic system) can be introduced adjacent to the N4 nitrogen. Alternatively, substituting the N4 position with an oxetane ring reduces basicity while maintaining aqueous solubility.

  • Mitigating CYP3A4 Inhibition: The imidazole's coordination with the CYP3A4 heme iron is a critical liability[6]. Adding a methyl group to the C2 or C5 position of the imidazole ring introduces steric hindrance, physically preventing the sp2 nitrogen from approaching the iron center, thereby drastically increasing the IC50​ and reducing DDI risk.

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Foundational

A Technical Guide to the Synthesis of 1-(1H-imidazole-4-sulfonyl)piperazine Derivatives

Abstract The 1-(1H-imidazole-4-sulfonyl)piperazine scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the imidazole and the piperazine rings.[1][2] This unique combination offers a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-(1H-imidazole-4-sulfonyl)piperazine scaffold represents a confluence of two "privileged structures" in medicinal chemistry: the imidazole and the piperazine rings.[1][2] This unique combination offers a synthetically tractable framework to develop compounds with diverse pharmacological activities, engaging a multitude of biological targets.[3][4] The imidazole moiety, an aromatic heterocycle with amphoteric properties, provides key hydrogen bonding capabilities and metabolic stability, while the piperazine ring acts as a versatile linker and confers favorable pharmacokinetic properties such as improved aqueous solubility.[1][5] This guide provides an in-depth exploration of the core synthetic pathways for constructing these valuable derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and strategic considerations for derivatization.

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of 1-(1H-imidazole-4-sulfonyl)piperazine derivatives is most logically approached via a convergent strategy. The primary disconnection is at the sulfonamide bond, identifying two key synthons: an activated imidazole-4-sulfonyl electrophile and a nucleophilic piperazine derivative.

G Target 1-(1H-imidazole-4-sulfonyl)piperazine Derivative Disconnection Sulfonamide Bond Disconnection Target->Disconnection Retrosynthesis Synthon1 Key Synthon 1: 1H-Imidazole-4-sulfonyl Chloride Disconnection->Synthon1 Synthon2 Key Synthon 2: Substituted Piperazine Disconnection->Synthon2

Figure 1: Retrosynthetic analysis of the target scaffold.

This approach allows for maximal diversity in the final product, as a wide array of pre-synthesized or commercially available substituted piperazines can be coupled with a common imidazole sulfonyl intermediate. The primary challenge and focus of this guide, therefore, lie in the efficient preparation of the key intermediate: 1H-imidazole-4-sulfonyl chloride .

Synthesis of the Key Intermediate: 1H-Imidazole-4-sulfonyl chloride

The preparation of 1H-imidazole-4-sulfonyl chloride is the cornerstone of the entire synthetic sequence. While this reagent is commercially available from suppliers like Santa Cruz Biotechnology and Sigma-Aldrich, an in-house synthesis is often required for large-scale production or when derivatized imidazole cores are desired.[6][7] The most direct method is the chlorosulfonation of the parent imidazole heterocycle.

Mechanism and Rationale

Chlorosulfonation involves the reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction where the powerful electrophile, sulfur trioxide (SO₃), is generated in situ. The imidazole ring, being electron-rich, is susceptible to electrophilic attack. The reaction proceeds as follows:

  • Electrophile Generation: Chlorosulfonic acid is in equilibrium with sulfur trioxide and HCl.

  • Electrophilic Attack: The π-electrons of the imidazole ring attack the sulfur trioxide, forming a σ-complex (also known as an arenium ion). The substitution typically occurs at the C4 or C5 position.

  • Rearomatization: A base (often another molecule of imidazole or the solvent) removes a proton from the carbon bearing the sulfonyl group, restoring aromaticity.

  • Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted to the sulfonyl chloride by the excess chlorosulfonic acid.

This reaction is aggressive and must be performed with caution under anhydrous conditions and at low temperatures to control its exothermicity and minimize side reactions.

Detailed Experimental Protocol: Synthesis of 1H-Imidazole-4-sulfonyl chloride

This protocol is adapted from established procedures for the chlorosulfonation of heterocyclic compounds.[8]

Materials:

  • Imidazole

  • Chlorosulfonic acid (ClSO₃H)

  • Crushed ice

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (10 molar equivalents) to 0 °C in an ice-salt bath.

  • Imidazole Addition: Add imidazole (1 molar equivalent) portion-wise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the internal temperature below 5 °C throughout the addition. Causality Note: Slow, portion-wise addition is critical to dissipate the heat generated from the highly exothermic reaction and prevent uncontrolled side-product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) if a suitable method is developed.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product. Safety Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

  • Extraction: Extract the resulting aqueous slurry with dichloromethane (3 x volumes).

  • Neutralization: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1H-imidazole-4-sulfonyl chloride, which can be used directly or purified further by crystallization.

The Coupling Reaction: Sulfonamide Bond Formation

The final and most versatile step is the coupling of the imidazole-4-sulfonyl chloride intermediate with a desired piperazine derivative. This reaction is a standard nucleophilic acyl substitution at sulfur.

General Reaction Scheme
Figure 2: General scheme for sulfonamide bond formation.
Causality and Experimental Choices
  • The Nucleophile: A wide range of monosubstituted piperazines (e.g., N-methyl, N-ethyl, N-benzyl) can be used.[9] If unsubstituted piperazine is used, a large excess is required to minimize the formation of the bis-sulfonated byproduct. More controlled synthesis involves using a mono-protected piperazine (e.g., Boc-piperazine), followed by a deprotection step.

  • The Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine nucleophile. A slight excess (1.1-1.5 equivalents) is typically used.[10]

  • The Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are ideal. They are inert to the reactants and readily dissolve both the sulfonyl chloride and the piperazine derivative.[10]

  • N-H Protection of Imidazole: The imidazole ring contains an acidic N-H proton. In some cases, particularly with sensitive piperazine derivatives or under harsh conditions, this nitrogen can compete in the reaction. To ensure regioselectivity, the imidazole nitrogen can be protected prior to chlorosulfonation using groups like trityl (Tr), tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group depends on the overall synthetic strategy and the required deprotection conditions.

Protecting GroupAbbreviationStability / Deprotection Conditions
TritylTrStable to base, removed with mild acid (e.g., TFA in DCM).
TosylTsStable to acid, removed with strong base or reducing agents.
SEMSEMStable to a wide range of conditions, removed with fluoride ions (e.g., TBAF).
Table 1: Common protecting groups for the imidazole nitrogen.
Detailed Experimental Protocol: General Coupling Procedure

Materials:

  • 1H-imidazole-4-sulfonyl chloride (or N-protected variant) (1.0 eq)

  • Substituted piperazine derivative (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a solution of the substituted piperazine (1.1 eq) in anhydrous DCM, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 1H-imidazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the piperazine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane gradients).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve piperazine derivative and TEA in anhydrous DCM B Cool solution to 0 °C A->B D Add sulfonyl chloride solution dropwise to piperazine solution B->D C Dissolve imidazole sulfonyl chloride in anhydrous DCM C->D E Warm to room temperature and stir for 2-12 hours D->E F Monitor by TLC E->F G Dilute with DCM F->G H Wash with H2O and Brine G->H I Dry over Na2SO4 and concentrate H->I J Purify by column chromatography I->J

Figure 3: Experimental workflow for the coupling reaction.

Conclusion

The synthesis of 1-(1H-imidazole-4-sulfonyl)piperazine derivatives is a robust and highly adaptable process, hinging on the successful preparation of 1H-imidazole-4-sulfonyl chloride and its subsequent coupling with a diverse array of piperazine nucleophiles. By understanding the underlying mechanisms of chlorosulfonation and sulfonamide formation, and by making informed experimental choices regarding solvents, bases, and the strategic use of protecting groups, researchers can efficiently access a wide library of these compounds. The versatility of this synthetic approach ensures that the 1-(1H-imidazole-4-sulfonyl)piperazine scaffold will continue to be a valuable and frequently explored motif in the ongoing quest for novel therapeutic agents.[11]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Google Cloud.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, March 24). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem.
  • Piperazine Derivatives in Drug Design. Ambeed.com.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). PubMed.
  • El-Sayed, M. A. A., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules.
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC.
  • Synthesis of sulfonyl chloride substrate precursors. Supporting Information.
  • Zhang, Y. M., et al. (2014). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). ResearchGate.
  • 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | Biochemical Assay Reagent. MCE.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI.
  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. Google Patents.
  • US6177575B1 - Process for manufacture of imidazoles. Google Patents.
  • 1H-Imidazole-4-sulfonyl chloride. Santa Cruz Biotechnology.
  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. PMC.
  • 1H-Imidazole-4-sulfonyl chloride 95%. Sigma-Aldrich.
  • Imidazole derivatives and salts thereof and their synthesis. European Patent Office.
  • Design, synthesis and computational approach of vanillyl–imidazolidinyl–sulfamethoxazole derivatives as potent antimicrobial candidates tackling microbial resistance. PMC.
  • US7183305B2 - Process for the synthesis of imidazoles. Google Patents.
  • da Silva, F. C., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
  • IL238826A - History of imidazole - piperidinyl, their preparation and their pharmaceutical preparations. Google Patents.
  • Al-blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). PMC.
  • Imidazole compounds, process for the synthesis and uses thereof. (2025, August 5). Justia Patents.
  • Devi, M. M., et al. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications.
  • EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses. Google Patents.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals.

Sources

Exploratory

Structural Biology and Crystallographic Profiling of 1-(1H-imidazole-4-sulfonyl)piperazine Complexes

Executive Summary The 1-(1H-imidazole-4-sulfonyl)piperazine moiety is a highly versatile pharmacophore and structural building block utilized across diverse biochemical applications—from solid-phase synthesis scavengers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(1H-imidazole-4-sulfonyl)piperazine moiety is a highly versatile pharmacophore and structural building block utilized across diverse biochemical applications—from solid-phase synthesis scavengers to potent viral and oncological inhibitors. This technical whitepaper synthesizes current crystallographic data, binding modalities, and experimental methodologies associated with this complex, providing a comprehensive guide for drug development professionals and structural biologists.

Physicochemical Rationale of the Pharmacophore

The molecular architecture of 1-(1H-imidazole-4-sulfonyl)piperazine is intentionally designed to exploit three distinct physicochemical properties:

  • The Imidazole Ring: Acts as a dual hydrogen-bond donor/acceptor and a potent metal-coordinating ligand. Its basicity allows for pH-dependent protonation, which is critical for cellular entry and active-site anchoring.

  • The Sulfonyl Linker: Provides a rigid, tetrahedral geometry that dictates the spatial orientation of the flanking rings. This rigidity reduces the entropic penalty upon target binding.

  • The Piperazine Core: Imparts high aqueous solubility and serves as a basic handle for further derivatization or electrostatic interactions within acidic protein pockets.

G cluster_0 1-(1H-imidazole-4-sulfonyl)piperazine Pharmacophore Imid Imidazole Ring (H-Bond Donor/Acceptor) Sulf Sulfonyl Linker (Rigid Geometry) Imid->Sulf C-S Bond Target2 Mammalian FTase Active Site Coordination Imid->Target2 Pi-Pi Stacking Target3 Solid-Phase Scavengers Cu(II) Coordination Imid->Target3 Metal Binding Pip Piperazine Core (Basic / Solubilizing) Sulf->Pip S-N Bond Target1 HIV-1 gp120 (Phe43 Cavity) Asp368 / Glu370 Interaction Pip->Target1 Anchoring

Diagram 1: Structural logic and target interaction mapping of the pharmacophore.

Crystallographic Binding Modes in Therapeutic Targets

HIV-1 gp120 Glycoprotein (ADCC Sensitization)

In the context of viral inhibition, derivatives such as 1-methyl-1H-imidazole-4-sulfonyl chloride are utilized to synthesize small molecules that sensitize HIV-1 infected cells to Antibody-Dependent Cellular Cytotoxicity (ADCC)[1]. Crystallographic superposition (referenced against PDB 5F4P) reveals that these complexes anchor deeply within the highly conserved Phe43 cavity of the gp120 core[2].

  • Mechanistic Causality: The piperazine-sulfonyl axis projects the imidazole moiety toward the cavity rim, enabling direct, side-chain specific hydrogen bonding with Asp 368 and Glu 370 [1]. Targeting these highly conserved residues prevents viral escape mutations, stabilizing the CD4-bound conformation of gp120 and exposing vulnerable epitopes to the immune system.

Mammalian Farnesyltransferase (hFTase)

The moiety is also a critical component in the 3[3]. Co-crystallization studies of the 1-methyl-1H-imidazole-4-sulfonyl derivative (Compound 1a) with farnesyl pyrophosphate (FPP) in the active site of FTase illustrate highly specific spatial coordination[4].

  • Mechanistic Causality: The imidazole ring engages in π−π stacking interactions with the Y361 β residue of the enzyme[3]. While the basicity of the imidazole can sometimes hinder cellular entry (resulting in an H-Ras processing IC50 of 1.9 μ M), its precise geometric fit within the zinc-dependent metalloenzyme pocket makes it a powerful in vitro inhibitor[3].

Solid-Phase Synthesis Scavengers

Beyond biological targets, the isolated 1-(1H-imidazole-4-sulfonyl)piperazine as a highly crystalline white solid (melting point 236 °C) during the development of phase-switch purification approaches. The robust crystalline nature of this complex is driven by intermolecular hydrogen bonding between the unsubstituted imidazole nitrogen and the sulfonyl oxygens, creating a highly ordered lattice.

Standardized Protocol for Co-Crystallization and Diffraction

To ensure reproducibility, the following protocol outlines a self-validating workflow for the co-crystallization of 1-(1H-imidazole-4-sulfonyl)piperazine derivatives with target proteins (e.g., hFTase or gp120).

Step 1: Protein-Ligand Complex Formation

  • Procedure: Concentrate the apo-protein to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.4) and 150 mM NaCl. Add the imidazole-sulfonyl-piperazine ligand at a 3:1 molar excess (dissolved in 100% DMSO, final DMSO concentration < 2%). Incubate on ice for 2 hours.

  • Causality: The 3:1 ratio forces equilibrium toward the bound state. Keeping DMSO < 2% prevents solvent-induced protein denaturation.

  • Self-Validation: Perform Dynamic Light Scattering (DLS) post-incubation. A monodisperse peak (polydispersity index < 20%) confirms that the ligand has not induced protein aggregation.

Step 2: Hanging Drop Vapor Diffusion

  • Procedure: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 0.1 M Tris-HCl pH 8.5, 20% PEG 4000). Seal over a well containing 500 μ L of reservoir solution and incubate at 18 °C.

  • Causality: Hanging drop allows for a slower, more controlled equilibration rate compared to sitting drop, which is critical for the rigid sulfonyl linker to adopt its lowest-energy conformation without precipitating.

  • Self-Validation: Examine drops under polarized light after 3-5 days. The presence of birefringence confirms the formation of ordered protein lattices rather than amorphous salt precipitates.

Step 3: Cryoprotection and X-Ray Diffraction

  • Procedure: Briefly soak the crystal in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol) before flash-freezing in liquid nitrogen. Collect diffraction data at a synchrotron source (100 K).

  • Self-Validation: Index the first 10 diffraction frames. Successful lattice formation is validated by a clear unit cell with an acceptable mosaicity (< 0.8°).

Step 4: Phase Resolution via Molecular Replacement (MR)

  • Procedure: Use established apo-structures (e.g., PDB 5F4P for gp120) as search models in PHASER. Refine using Phenix.refine or REFMAC5.

  • Causality: Because the apo-structures are well-documented, MR circumvents the need for heavy-atom derivatization, directly yielding initial phases.

  • Self-Validation: The protocol is validated when the Rfree​ drops below 25% and the Ramachandran plot shows >95% of residues in favored regions.

G N1 Protein Prep (DLS Validated) N2 Ligand Soaking (3:1 Molar Excess) N1->N2 N3 Vapor Diffusion (Hanging Drop) N2->N3 N4 N4 N3->N4 N5 Phase Resolution (Molecular Replacement) N4->N5 N6 N6 N5->N6

Diagram 2: Self-validating high-throughput co-crystallization workflow.

Quantitative Structural Data

The following table summarizes the key quantitative crystallographic and biochemical parameters of 1-(1H-imidazole-4-sulfonyl)piperazine complexes across different applications.

Complex / TargetLigand DerivativeKey Interacting ResiduesBiological Activity / YieldPhysical / Structural Data
HIV-1 gp120 Core 1-methyl-1H-imidazole-4-sulfonyl analogAsp 368, Glu 370ADCC SensitizationSuperposition via PDB 5F4P
Mammalian FTase 1-methyl-1H-imidazole-4-sulfonyl (1a)Y361 β ( π−π stacking)H-Ras IC50 = 1.9 μ MCo-crystallized with FPP
Phase-Switch Scavenger 1-(1H-imidazole-4-sulfonyl)piperazineCu(II) coordinationQuantitative conversionWhite crystals, mp 236 °C

References

  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in organic synthesis. Baxendale Group, Durham University. (2005).

  • Small molecules that sensitize hiv-1 infected cells to antibody dependent cellular cytotoxicity. US Patent US20250236593A1. 1

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry / ResearchGate. (2011).3

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging 1-(1H-imidazole-4-sulfonyl)piperazine in Fragment-Based Lead Discovery (FBLD)

Executive Summary Fragment-Based Lead Discovery (FBLD) has revolutionized modern medicinal chemistry by identifying low-molecular-weight chemical starting points that bind to biological targets with high ligand efficienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Lead Discovery (FBLD) has revolutionized modern medicinal chemistry by identifying low-molecular-weight chemical starting points that bind to biological targets with high ligand efficiency. The success of an FBLD campaign is fundamentally dictated by the quality, solubility, and synthetic tractability of the fragment library.

This application note provides a comprehensive, self-validating protocol for integrating 1-(1H-imidazole-4-sulfonyl)piperazine (CAS: 1248908-09-9) into FBLD workflows. By combining the metal-coordinating capability of an imidazole ring, the geometry-directing properties of a sulfonyl linker, and the privileged solubility profile of a piperazine core, this bifunctional molecule serves as a premier starting point for targeting metalloenzymes, kinase hinge regions, and protein-protein interactions (PPIs)[1].

Mechanistic Insights & Structural Rationale

To understand why 1-(1H-imidazole-4-sulfonyl)piperazine is a highly effective fragment, we must analyze the causality behind its structural components:

  • The Imidazole-4-Sulfonyl Pharmacophore: Imidazoles are classic bioisosteres and Metal-Binding Pharmacophores (MBPs). In metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases), the unsubstituted imidazole nitrogen coordinates directly with active-site metal ions (such as Zn²⁺). Simultaneously, the sulfonyl oxygens act as rigid, directional hydrogen-bond acceptors, engaging the protein backbone to lock the fragment into a defined conformation.

  • The Piperazine Core: Piperazine is one of the most frequently utilized heterocycles in FDA-approved therapeutics[2]. In FBLD, fragments must be screened at high concentrations (often 1–5 mM). The basic secondary amine of the piperazine ring ensures excellent aqueous solubility, preventing false positives caused by compound aggregation. Furthermore, the secondary amine provides an ideal, highly reactive "exit vector" for hit-to-lead synthetic elaboration (e.g., via amidation, reductive amination, or sulfonylation) without disrupting the primary binding anchor.

Quantitative Data: Rule of Three (Ro3) Compliance

Astex's "Rule of Three" dictates that ideal fragments should possess a molecular weight ≤ 300 Da, ClogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors. As summarized in Table 1, this fragment perfectly aligns with these metrics, ensuring high Ligand Efficiency (LE) upon target binding.

Table 1: Physicochemical Properties of 1-(1H-imidazole-4-sulfonyl)piperazine

PropertyValueRo3 ThresholdFBLD Advantage
Molecular Weight 216.26 Da≤ 300 DaAllows significant synthetic growth while maintaining favorable ADME properties.
ClogP (Predicted) -0.8 to 0.5≤ 3High aqueous solubility; minimizes non-specific hydrophobic binding.
H-Bond Donors (HBD) 2≤ 3Provides specific anchoring points (imidazole NH, piperazine NH).
H-Bond Acceptors (HBA) 4≤ 3 (Soft limit)Sulfonyl oxygens and nitrogens offer multiple interaction vectors.
Rotatable Bonds 2≤ 3Low entropic penalty upon binding to the target receptor.

FBLD Experimental Workflow

FBLD_Workflow A Fragment Library 1-(1H-imidazole-4-sulfonyl)piperazine B Primary Biophysical Screen (SPR) A->B Library QC C Orthogonal Validation & QC (STD-NMR / WaterLOGSY) B->C Active Hits D Structural Characterization (X-ray Crystallography) C->D Validated Binders E Hit-to-Lead Elaboration (Piperazine N-Derivatization) D->E Binding Mode

Diagram 1: Sequential FBLD workflow incorporating orthogonal validation steps.

Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen as the primary screen because it detects binding events in real-time without requiring labeling, allowing for the rapid processing of low-affinity fragments ( Kd​ in the µM to mM range). Self-Validating System: The protocol inherently controls for bulk refractive index changes (solvent effects) and non-specific binding by utilizing a reference channel and a DMSO calibration curve.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for a 216 Da fragment. Leave Flow Cell 1 (FC1) blank (ethanolamine deactivated) as a reference channel.

  • Fragment Preparation: Prepare a 100 mM stock of 1-(1H-imidazole-4-sulfonyl)piperazine in 100% DMSO. Dilute to a final screening concentration of 1 mM in running buffer (e.g., PBS, 0.05% Tween-20, 5% DMSO).

  • DMSO Calibration: Run a 4.5% to 5.5% DMSO solvent correction curve to compensate for bulk refractive index mismatches between the sample and running buffer.

  • Execution: Inject the fragment over both FC1 and FC2 at a flow rate of 30 µL/min for 60 seconds (association), followed by a 60-second dissociation phase.

  • Data Analysis: Subtract the FC1 signal from FC2, and apply the DMSO correction. A true hit will exhibit square-wave kinetics (fast on/fast off), characteristic of low-molecular-weight fragments.

Protocol 2: Orthogonal Validation via Ligand-Observed NMR

Causality: SPR can occasionally yield false positives due to transient aggregation. Ligand-observed NMR (specifically Saturation Transfer Difference, STD-NMR) relies on an entirely different physical principle—magnetization transfer from the protein to the bound ligand. If a fragment binds, it receives magnetization and its NMR signal changes. Self-Validating System: A control sample lacking the target protein is run in parallel. If the fragment signal appears in the STD spectrum of the control, it indicates non-specific aggregation or precipitation, invalidating the hit.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample containing 20 µM target protein and 1 mM 1-(1H-imidazole-4-sulfonyl)piperazine in deuterated buffer (e.g., 50 mM phosphate, pH 7.4, 100% D₂O).

  • Control Preparation: Prepare an identical 1 mM fragment sample without the protein.

  • Data Acquisition: Acquire 1D ¹H STD-NMR spectra at 298 K. Irradiate the protein methyl resonance region (-0.5 to 0.5 ppm) for 2 seconds to saturate the protein.

  • Interpretation: Subtract the "off-resonance" spectrum from the "on-resonance" spectrum. The appearance of the distinct imidazole (aromatic region, ~7-8 ppm) and piperazine (aliphatic region, ~2.5-3.5 ppm) proton signals in the difference spectrum confirms specific binding.

Protocol 3: Structural Characterization via X-ray Crystallography Soaking

Causality: To transition from a "hit" to a "lead," the exact binding mode must be known. Because fragments have low affinity, co-crystallization often fails. High-concentration crystal soaking drives the equilibrium toward the bound state. Self-Validating System: A control apo-crystal is soaked in the exact same DMSO/buffer concentration without the fragment to ensure that any observed electron density is not an artifact of the solvent or cryoprotectant.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

  • Soaking Solution: Prepare a soaking drop containing the crystallization mother liquor supplemented with 20–50 mM of 1-(1H-imidazole-4-sulfonyl)piperazine and 10% DMSO.

  • Soaking: Transfer the apo-crystal into the soaking drop using a nylon loop. Incubate for 1 to 24 hours. (The high solubility of the piperazine moiety prevents the drop from crashing out).

  • Harvesting & Freezing: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM fragment) and flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect diffraction data and calculate an Fo​−Fc​ difference electron density map. Look for the distinct "dumbbell" shape of the piperazine-sulfonyl-imidazole triad.

Hit-to-Lead Elaboration Logic

Once the binding mode is established, the fragment is systematically grown to increase affinity ( Kd​ into the nanomolar range) while maintaining ligand efficiency. The secondary amine of the piperazine ring is the designated exit vector[2].

Binding_Logic T Target Pocket I Imidazole Ring H-Bonding / Metal Coordination T->I Anchoring S Sulfonyl Linker Vector Control I->S Covalent P Piperazine Ring Solubilization / Exit Vector S->P Covalent L Lead Optimization Amidation / Alkylation P->L Synthetic Growth

Diagram 2: Logical progression from target anchoring to synthetic elaboration.

Table 2: Quality Control Metrics for Elaboration

ParameterTarget MetricRationale
Ligand Efficiency (LE) > 0.3 kcal/mol/heavy atomEnsures added molecular weight directly contributes to binding energy.
Lipophilic Ligand Efficiency (LLE) > 5.0Prevents the addition of non-specific, greasy groups during piperazine amidation.
Clearance (In Vitro) < 50 µL/min/mg proteinEnsures the elaborated lead maintains metabolic stability.

By utilizing 1-(1H-imidazole-4-sulfonyl)piperazine as the foundational anchor, medicinal chemists can rapidly explore adjacent sub-pockets. For example, reacting the piperazine nitrogen with various acid chlorides or aldehydes allows for the rapid generation of focused libraries, systematically probing the target's topography while relying on the imidazole-sulfonyl core to maintain the primary interaction.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines." PMC. Available at:[Link]

  • MDPI. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." MDPI.com. Available at: [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Profiling Strategies for 1-(1H-imidazole-4-sulfonyl)piperazine

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Scientific Rationale Fragment-based drug discovery (FBDD) has emerged as a cornerstone of modern drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

Fragment-based drug discovery (FBDD) has emerged as a cornerstone of modern drug development, utilizing low-molecular-weight compounds (typically <300 Da) to efficiently map and modulate challenging biological targets[1][2]. Within this chemical space, 1-(1H-imidazole-4-sulfonyl)piperazine (Free base CAS: 1248908-09-9; HCl salt CAS: 1351611-81-8) serves as a highly versatile and privileged building block[3][4].

The sulfonylpiperazine moiety is a proven pharmacophore integrated into numerous therapeutic agents, including CNS modulators[1], antimalarials targeting actin-1/profilin dynamics[5], selective anticancer oxazolo-pyrimidines[6], and highly potent HIV-1 protease inhibitors[7]. Transitioning this fragment from in vitro screening to in vivo pharmacokinetic (PK) profiling is a critical inflection point that requires precise formulation strategies to ensure accurate absorption, distribution, metabolism, and excretion (ADME) data[8][9].

Causality in Physicochemical Behavior

The successful in vivo dosing of 1-(1H-imidazole-4-sulfonyl)piperazine dictates a strict understanding of its amphoteric nature. The secondary amine on the piperazine ring is basic (pKa ~9.0). Conversely, the imidazole NH is rendered more acidic than a standard imidazole due to the strong electron-withdrawing effect of the adjacent sulfonyl group. At physiological pH (7.4), the molecule exhibits zwitterion-like characteristics, heavily influencing its aqueous solubility and membrane permeability. Because it is frequently supplied as a hygroscopic hydrochloride salt[3], unbuffered aqueous solutions can cause severe localized pH drops, leading to precipitation or tissue necrosis upon intravenous (IV) administration.

FBDD_Workflow A Fragment Characterization B Vehicle Formulation A->B C In Vivo Dosing B->C D Serial Sampling C->D E LC-MS/MS Analysis D->E

Workflow for in vivo PK profiling of 1-(1H-imidazole-4-sulfonyl)piperazine.

Formulation Strategies for In Vivo Dosing

To achieve reliable PK data, the formulation must ensure complete compound dissolution without causing vehicle-induced toxicity. Fragments often require higher dosing concentrations (e.g., 10–30 mg/kg) to achieve detectable systemic exposure[8]. The following table summarizes optimized formulation vehicles based on the route of administration.

RouteRecommended Vehicle CompositionPreparation Rationale & CausalityMax Dose Vol. (Mice)
IV 5% DMSO + 95% PBS (pH 7.4)PBS buffers the acidity of the HCl salt, preventing phlebitis. DMSO aids rapid dissolution of the zwitterionic core.5 mL/kg
PO 5% DMSO + 10% Tween-80 + 85% SalineTween-80 acts as a surfactant to prevent precipitation in the acidic gastric environment, enhancing GI absorption.10 mL/kg
IP 0.5% Methylcellulose (MC) in WaterFor high-dose toxicity screening, a fine suspension in MC provides sustained absorption while preventing peritoneal irritation.10 mL/kg

Experimental Protocols: In Vivo Dosing (Murine Models)

Self-Validating System Note: To guarantee data trustworthiness, always retain a 50 µL aliquot of the final dosing solution. This aliquot must be analyzed alongside the plasma samples to calculate the exact administered dose, ruling out formulation precipitation as a cause for poor exposure.

Step-by-Step Methodology

Step 1: Preparation of Dosing Solutions

  • Weigh the appropriate amount of 1-(1H-imidazole-4-sulfonyl)piperazine HCl salt.

  • Add the required volume of DMSO (maximum 5% final volume) and vortex until a clear solution is formed.

  • For PO dosing, add Tween-80 and vortex for 2 minutes.

  • Slowly add the aqueous phase (PBS or Saline) dropwise while continuously sonicating the mixture in a water bath at 37°C to prevent localized crashing out.

  • Verify the final pH using micro-pH paper. Adjust to pH 6.5–7.5 using 0.1 N NaOH if necessary.

Step 2: Intravenous (IV) Administration

  • Warm the mice (C57BL/6 or CD-1) briefly under a heat lamp to dilate the lateral tail vein.

  • Restrain the animal and disinfect the tail with 70% ethanol.

  • Inject the formulated solution (e.g., 1 mg/mL for a 5 mg/kg dose) smoothly over 5–10 seconds using a 27G to 30G needle.

Step 3: Oral (PO) Administration

  • Secure the mouse using the scruff technique to align the esophagus.

  • Introduce a stainless steel or flexible plastic oral gavage needle (20G) gently into the stomach.

  • Administer the suspension/solution (e.g., 10 mL/kg) and monitor for signs of reflux or respiratory distress.

Step 4: Serial Blood Sampling

  • Collect blood (~20 µL) via the submandibular vein or tail snip at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect directly into K2EDTA-coated microtainers to prevent coagulation.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a fresh 96-well plate and store at -80°C until bioanalysis.

Bioanalytical Methodology (LC-MS/MS)

Because 1-(1H-imidazole-4-sulfonyl)piperazine is highly polar, standard reversed-phase (C18) chromatography often results in poor retention. A Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded C18 column is strictly recommended.

Sample Extraction Protocol
  • Precipitation: Thaw plasma samples on ice. Transfer 10 µL of plasma to a 96-well crash plate.

  • Internal Standard (IS): Add 30 µL of cold acetonitrile (4°C) containing a structurally similar stable-isotope-labeled internal standard (e.g., a deuterated sulfonylpiperazine analog at 50 ng/mL). Causality: The IS corrects for matrix-induced ion suppression in the ESI source.

  • Mixing & Centrifugation: Vortex the plate at 1,000 rpm for 5 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer: Transfer 20 µL of the supernatant to an analytical plate and dilute with 80 µL of mobile phase A (0.1% Formic acid in water) prior to injection.

PK_Distribution Dose Dose Administered GI GI Absorption Dose->GI PO Plasma Central Plasma Dose->Plasma IV GI->Plasma Tissue Tissue Distribution Plasma->Tissue Liver Hepatic Clearance Plasma->Liver Kidney Renal Excretion Plasma->Kidney

PK distribution and clearance pathways for sulfonylpiperazine fragments.

Pharmacokinetic Data Analysis & Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to determine the PK parameters. Below is a table of expected baseline parameters for an unoptimized polar fragment like 1-(1H-imidazole-4-sulfonyl)piperazine in a murine model.

PK ParameterExpected RangeInterpretation & Structural Causality
Clearance (Cl) High (>40 mL/min/kg)The polar nature and unprotected piperazine secondary amine make it highly susceptible to rapid renal clearance and hepatic metabolism.
Volume of Distribution (Vd) Low to Moderate (0.5 - 1.5 L/kg)High aqueous solubility limits extensive tissue partitioning. The compound largely resides in total body water.
Half-Life (T1/2) Short (0.5 - 1.5 hours)Driven by the high clearance rate; typical for early-stage FBDD fragments prior to lead optimization[1].
Bioavailability (F%) Moderate (20% - 50%)Zwitterionic properties at intestinal pH limit passive transcellular permeability, restricting oral absorption.

Sources

Method

Application Note: Bifunctional Bioconjugation Strategies Utilizing 1-(1H-imidazole-4-sulfonyl)piperazine for Targeted Radiopharmaceuticals

Introduction & Rationale In the development of targeted radiopharmaceuticals and metal-chelating probes, the selection of a bifunctional linker is critical. The linker must provide a highly reactive nucleophile for conju...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the development of targeted radiopharmaceuticals and metal-chelating probes, the selection of a bifunctional linker is critical. The linker must provide a highly reactive nucleophile for conjugation to a targeting biomolecule (e.g., peptides, antibodies) while offering a stable coordination sphere for transition metals.

1-(1H-imidazole-4-sulfonyl)piperazine (ISP) has emerged as a highly versatile scaffold in medicinal chemistry, originally utilized in the synthesis of potent farnesyltransferase inhibitors . For bioconjugation, ISP offers a unique dual-handle architecture:

  • The Piperazine Ring: Provides a secondary amine for rapid N-acylation.

  • The Imidazole-4-Sulfonyl Moiety: Acts as a robust electron-rich pocket for transition metal coordination (e.g., 99mTc , Ni2+ , Cu2+ ) or as a pH-responsive hydrogen-bonding donor/acceptor .

Expertise & Experience: The Causality of pKa Modulation

A common challenge in bioconjugation is the competing hydrolysis of N-hydroxysuccinimide (NHS) esters. Unsubstituted piperazine has a highly basic secondary amine ( pKa≈9.7 ) , requiring highly alkaline conditions (pH > 8.5) for efficient N-acylation. At this pH, NHS esters hydrolyze rapidly, drastically reducing conjugation yields.

However, the electron-withdrawing nature of the sulfonyl group in ISP fundamentally alters the electronic landscape of the piperazine ring. This inductive effect lowers the pKa of the remaining secondary amine to approximately 7.5–8.0 . Consequently, ISP remains highly nucleophilic at near-neutral physiological pH (7.4–8.0), allowing for rapid conjugation while suppressing NHS ester hydrolysis. This causality is the foundation of the optimized protocols below.

Physicochemical Properties of ISP

PropertyValue / CharacteristicImpact on Bioconjugation
Molecular Formula C7​H12​N4​O2​S Low molecular weight (216.26 g/mol ) minimizes steric hindrance.
Piperazine pKa ~7.5 - 8.0Enables efficient N-acylation at pH 7.5, preserving NHS esters.
Imidazole pKa ~6.0Remains deprotonated at pH > 6.5, ready for metal coordination.
Aqueous Solubility Moderate to HighEasily solubilized in 5-10% DMSO/aqueous buffer mixtures.
Linkage Stability Sulfonamide (Stable)Highly resistant to in vivo enzymatic cleavage and hydrolysis.

Bioconjugation Workflow

The following diagram illustrates the two-step bifunctional workflow: initial N-acylation of the piperazine core, followed by metal chelation via the imidazole ring.

G A Targeting Peptide (NHS-Ester Activated) C Peptide-ISP Conjugate (Stable Sulfonamide-Amide) A->C N-Acylation (pH 7.5-8.0) B 1-(1H-imidazole-4-sulfonyl)piperazine (ISP Scaffold) B->C Piperazine NH Nucleophilic Attack D Metallated Radioprobe (e.g., 99mTc-ISP-Peptide) C->D Metal Chelation via Imidazole Ring

Bifunctional bioconjugation workflow using ISP for targeted radioprobe synthesis.

Experimental Protocols

Protocol A: N-Acylation of ISP with NHS-Activated Peptides

This protocol details the attachment of an NHS-functionalized targeting peptide to the piperazine nitrogen of ISP.

Materials:

  • NHS-activated peptide (1.0 eq)

  • 1-(1H-imidazole-4-sulfonyl)piperazine (ISP) (5.0 eq)

  • Conjugation Buffer: 100 mM HEPES, pH 7.8 (Do not use Tris or primary amine buffers).

  • Anhydrous DMSO

Step-by-Step Methodology:

  • Preparation of ISP Stock: Dissolve ISP in anhydrous DMSO to a concentration of 50 mM.

  • Peptide Solubilization: Dissolve the NHS-activated peptide in the Conjugation Buffer to a final concentration of 2 mg/mL. Ensure the final DMSO concentration in the reaction does not exceed 10% to prevent peptide precipitation.

  • Initiation: Add the ISP stock dropwise to the peptide solution while vortexing gently.

  • Incubation: Incubate the mixture at room temperature (20–25°C) for 2 hours under continuous end-over-end mixing.

  • Quenching: Quench the unreacted NHS esters by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Purify the Peptide-ISP conjugate using semi-preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions.

Trustworthiness & Self-Validation System: To ensure this protocol is self-validating, split the reaction into two aliquots at Step 3. To Aliquot 1, add ISP. To Aliquot 2 (Control), add an equivalent volume of pure DMSO. Monitor both via LC-MS at t=1h and t=2h .

  • Validation: Aliquot 1 must show the emergence of the [M+ISP−NHS]+ mass peak. Aliquot 2 will strictly show the [M−NHS+OH]+ hydrolysis peak. If Aliquot 1 shows predominant hydrolysis rather than conjugation, the local pH has dropped below 7.0, or the ISP was not fully solubilized.

Protocol B: Radiolabeling of the Imidazole Moiety with [99mTc(CO)3​(H2​O)3​]+

The imidazole ring of the purified Peptide-ISP conjugate acts as a monodentate or bidentate ligand (depending on adjacent structural folding) for the Tc(I) tricarbonyl core.

Step-by-Step Methodology:

  • Precursor Generation: Generate the [99mTc(CO)3​(H2​O)3​]+ precursor using a commercially available Isolink® kit. Add 1 GBq of [99mTc]NaTcO4​ in saline to the kit and heat at 100°C for 20 minutes.

  • Conjugate Addition: Add 50 µg of the lyophilized Peptide-ISP conjugate (dissolved in 100 µL of PBS, pH 7.4) to the cooled 99mTc precursor vial.

  • Coordination: Incubate the mixture at 75°C for 30 minutes. The imidazole nitrogen displaces the labile water molecules on the Tc(I) core.

  • Quality Control: Analyze the radiochemical yield (RCY) via Radio-TLC (Silica gel, mobile phase: 1% HCl in methanol). The 99mTc -ISP-Peptide remains at the origin ( Rf​=0.0 ), while unreacted precursor migrates ( Rf​=0.8 ).

Trustworthiness & Self-Validation System: Perform a transchelation challenge to validate the stability of the metal-imidazole bond. Incubate the purified 99mTc -ISP-Peptide with a 1000-fold molar excess of free histidine at 37°C for 4 hours. Analyze via Radio-TLC. A robust, specific imidazole-metal coordination will retain >95% radiochemical purity (RCP). A drop below 90% indicates weak, non-specific binding to the peptide backbone rather than the intended imidazole pocket.

Quantitative Data & Optimization

The following table summarizes the optimization of the N-acylation step (Protocol A), demonstrating the critical nature of the pKa shift caused by the sulfonyl group.

Reaction pHNHS Hydrolysis Rate ( t1/2​ )ISP NucleophilicityFinal Conjugation Yield (%)
pH 6.5 > 4 hoursVery Low (Protonated)12%
pH 7.0 ~ 2.5 hoursLow45%
pH 7.8 (Optimal) ~ 45 minutesHigh (Deprotonated) > 92%
pH 8.5 < 10 minutesVery High58% (Hydrolysis dominates)

Data Interpretation: At pH 7.8, the secondary amine of ISP is sufficiently deprotonated to act as a strong nucleophile, while the NHS ester remains stable long enough to allow the bimolecular reaction to outcompete background hydrolysis.

References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Journal of Medicinal Chemistry (2010).[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data (2009).[Link]

  • Design, synthesis, and evaluation of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. Journal of Peptide Science (2021).[Link]

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 1-(1H-imidazole-4-sulfonyl)piperazine

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(1H-imidazole-4-sulfonyl)piperazine Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(1H-imidazole-4-sulfonyl)piperazine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding the aqueous solubility of piperazine-linked sulfonamides. 1-(1H-imidazole-4-sulfonyl)piperazine is a bifunctional molecule: it features a highly basic piperazine ring (pKa ~9.7) and an amphoteric imidazole ring whose electron density is heavily withdrawn by the adjacent sulfonyl group[1]. While the piperazine moiety is protonated at physiological pH, the high crystal lattice energy and hydrophobic nature of the imidazole-sulfonyl core often lead to poor aqueous solubility and erratic dissolution profiles[2].

This guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to overcome these specific formulation hurdles.

Section 1: Troubleshooting Salt Formation

Q1: My 1-(1H-imidazole-4-sulfonyl)piperazine free base precipitates when diluted in pH 7.4 phosphate-buffered saline (PBS). Why is this happening, and how can I prevent it?

Causality: The precipitation is a classic thermodynamic failure. While the piperazine nitrogen is ionized at pH 7.4, the strong intermolecular hydrogen bonding (between the imidazole N-H and the sulfonyl oxygen) creates a rigid crystal lattice that water molecules cannot easily disrupt[3]. The energy required to break this lattice exceeds the solvation energy.

Solution: Disrupt the crystal lattice by forming a stable salt. Salt formation introduces a counterion that alters the molecular packing, significantly lowering the lattice energy and increasing the microenvironmental ionization[2].

Table 1: Counterion Selection Matrix for Piperazine Derivatives

CounterionpKa of AcidΔpKa (vs Piperazine pKa 9.7)Expected Solubility MultiplierHygroscopicity Risk
Hydrochloric Acid-6.015.7>100xHigh
Methanesulfonic Acid-1.911.650x - 80xModerate
Maleic Acid1.97.820x - 40xLow
Citric Acid3.16.610x - 20xLow (Forms stable hydrates)

Note: A ΔpKa > 3 is generally required for robust salt formation rather than cocrystal formation[4].

Protocol 1: Liquid-Assisted Grinding (LAG) for Salt Screening Why LAG? Traditional solvent evaporation can lead to free-base precipitation if the API and counterion have different solubility profiles. LAG forces molecular interaction mechanochemically, ensuring stoichiometric salt formation[3].

  • Equimolar Weighing: Weigh 1-(1H-imidazole-4-sulfonyl)piperazine free base and the selected counterion acid in a precise 1:1 molar ratio.

  • Solvent Addition: Add 2-3 drops of a bridging solvent (e.g., ethanol) per 100 mg of powder. Causality: The trace solvent acts as a molecular lubricant, increasing mobility and accelerating the acid-base reaction without dissolving the bulk powder.

  • Mechanical Milling: Mill the mixture in an agate mortar or ball mill at 20 Hz for 20 minutes.

  • Thermal Annealing: Transfer the powder to a vacuum oven at 40°C for 12 hours. Causality: This removes residual bridging solvent and drives the crystallization to a thermodynamic minimum.

  • Self-Validation (Crucial): Analyze the product using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A successful salt will exhibit a completely new PXRD diffractogram (no free base peaks) and a single, sharp melting endotherm on the DSC[2].

G Step1 1. Equimolar Weighing (API + Acid) Step2 2. Liquid-Assisted Grinding (Add bridging solvent) Step1->Step2 Step3 3. Mechanical Milling (20 Hz, 20 mins) Step2->Step3 Step4 4. Thermal Annealing (40°C Vacuum, 12h) Step3->Step4 Step5 5. Solid-State Validation (PXRD & DSC) Step4->Step5

Step-by-step workflow for Liquid-Assisted Grinding (LAG) salt screening.

Section 2: Optimizing Cyclodextrin Complexation

Q2: I attempted to solubilize the compound using natural β-cyclodextrin (β-CD), but I observed a cloudy suspension that eventually phase-separated. What went wrong?

Causality: While cyclodextrins (CDs) encapsulate hydrophobic moieties (like the imidazole-sulfonyl group) to improve aqueous solubility, natural β-CD has limited inherent water solubility (~18.5 mg/mL)[5]. When the concentration of the API-CD complex increases, or if β-CD is used at concentrations >8% (w/v), the cyclodextrin molecules self-assemble via hydrogen bonding into insoluble aggregates, causing phase separation[6].

Solution: Switch to a chemically modified derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD). These derivatives disrupt intermolecular hydrogen bonding between CD molecules, increasing the carrier's solubility to >600 mg/mL and preventing aggregation[7][8].

Table 2: Cyclodextrin Carrier Selection

Cyclodextrin TypeAqueous Solubility (mg/mL)Cavity SizeAggregation Risk
α-Cyclodextrin145SmallLow
β-Cyclodextrin18.5MediumHigh (>8% w/v)
HP-β-Cyclodextrin>600MediumVery Low
γ-Cyclodextrin232LargeLow

Protocol 2: Phase Solubility Profiling (Higuchi-Connors Method) To ensure you are forming a soluble 1:1 inclusion complex rather than insoluble aggregates, you must map the phase solubility.

  • Carrier Preparation: Prepare a series of HP-β-CD solutions in distilled water ranging from 0 to 50 mM.

  • API Saturation: Add an excess amount of 1-(1H-imidazole-4-sulfonyl)piperazine (well beyond its known saturation limit) to each vial.

  • Thermodynamic Equilibration: Seal the vials and agitate on a rotary shaker at 150 rpm and 25.0 ± 0.5°C for 72 hours. Causality: Complexation is a dynamic equilibrium; insufficient time will result in false-low solubility readings.

  • Filtration & Self-Validation: Filter the suspensions through a 0.45 μm PTFE syringe filter. Validation Step: Discard the first 1 mL of filtrate. Filter membranes can adsorb hydrophobic APIs; discarding the initial volume saturates the membrane binding sites, ensuring the collected sample accurately reflects the true solution concentration.

  • Quantification: Dilute the filtrate and quantify using HPLC-UV.

  • Data Interpretation: Plot API concentration vs. CD concentration. An AL​ -type (linear) plot confirms a highly soluble 1:1 complex. An AP​ -type (positively deviating) plot suggests higher-order soluble complexes, while a BS​ -type plot indicates the formation of insoluble aggregates[6].

G API Target API (Hydrophobic Core) Complex 1:1 Inclusion Complex (Solubilized) API->Complex Encapsulation CD β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Host-Guest Interaction ExcessCD Excess β-CD (>8% w/v) Complex->ExcessCD Concentration Increase Aggregate CD Aggregation & Phase Separation ExcessCD->Aggregate Self-Assembly

Mechanistic pathway of cyclodextrin complexation and concentration-dependent aggregation.

Section 3: pH Adjustment and Cosolvent Systems

Q3: Can I just use a low pH buffer with a cosolvent like PEG400 to force the compound into solution for IV administration?

Causality: While lowering the pH will fully protonate the piperazine ring (maximizing ionization) and PEG400 will reduce the dielectric constant of the solvent (aiding the hydrophobic imidazole-sulfonyl dissolution), this approach carries severe risks. First, extreme low pH (< 3.0) combined with heat during formulation can hydrolyze the sulfonamide bond. Second, upon injection into the bloodstream (pH 7.4), the sudden shift in pH and dilution of the cosolvent will cause a rapid drop in solubility, leading to dangerous intravenous precipitation (phlebitis).

Solution: If a cosolvent system is necessary, use a buffered formulation closer to physiological pH (e.g., pH 5.5 - 6.5) and combine it with a solubilizing surfactant (like Polysorbate 80) or switch to the aforementioned HP-β-CD complexation strategy, which maintains solubility upon dilution in the bloodstream[7].

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 1-(1H-imidazole-4-sulfonyl)piperazine Synthesis

Welcome to the Technical Support Center. The synthesis of 1-(1H-imidazole-4-sulfonyl)piperazine is a critical transformation in the development of various pharmacophores, including farnesyltransferase inhibitors and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(1H-imidazole-4-sulfonyl)piperazine is a critical transformation in the development of various pharmacophores, including farnesyltransferase inhibitors and antimicrobial agents. However, researchers frequently encounter severely depressed yields (<10%) due to the unique reactivity profile of the starting materials and the extreme polarity of the final product.

This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Diagnostic Workflow

Before adjusting your protocol, use the diagnostic flowchart below to identify the exact point of failure in your synthesis based on your LC-MS or isolation data.

TroubleshootingFlow Start Low Yield Detected (LC-MS or Isolated Mass) CheckLCMS Analyze Crude Reaction by LC-MS Start->CheckLCMS Hydrolysis Major Peak: Sulfonic Acid CheckLCMS->Hydrolysis Hydrolysis BisSulf Major Peak: Bis-sulfonylation CheckLCMS->BisSulf Over-reaction Missing Product Missing After Workup CheckLCMS->Missing Workup Loss FixHydro Use rigorously anhydrous conditions & fresh reagent Hydrolysis->FixHydro FixBis Switch to mono-Boc-piperazine (avoid free piperazine) BisSulf->FixBis FixMissing Avoid aqueous extraction; Use ion-exchange SPE Missing->FixMissing

Figure 1: Diagnostic flowchart for identifying and resolving low yields in sulfonamide synthesis.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my LC-MS showing a massive peak for 1H-imidazole-4-sulfonic acid instead of the desired sulfonamide?

Cause: You are observing the hydrolysis of the highly reactive 1H-imidazole-4-sulfonyl chloride[1]. The strongly electron-withdrawing sulfonyl group makes the sulfur-chlorine bond highly susceptible to nucleophilic attack by trace water. This acid/base-catalyzed hydrolysis outcompetes the amine coupling if moisture is present . Solution: Ensure rigorously anhydrous conditions. Dry your dichloromethane (DCM) over activated molecular sieves, use freshly distilled N,N-diisopropylethylamine (DIPEA), and verify the integrity of your sulfonyl chloride starting material, which degrades rapidly upon exposure to atmospheric humidity.

Q2: I am using unprotected piperazine and getting a 1,4-bis(1H-imidazole-4-sulfonyl)piperazine byproduct. How do I improve selectivity?

Cause: Piperazine is a symmetrical diamine. Once the first sulfonylation occurs, the second secondary amine remains highly nucleophilic. Because the reaction is diffusion-controlled, local concentration gradients often allow the mono-substituted product to react with a second equivalent of sulfonyl chloride before the unreacted piperazine can. Solution: Abandon the direct reaction with free piperazine. Use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) to guarantee 100% regioselectivity [2][3]. The Boc group can be quantitatively removed in the subsequent step.

Q3: The coupling and deprotection steps went to completion, but I lost all my product during the final aqueous workup. Where did it go?

Cause: 1-(1H-imidazole-4-sulfonyl)piperazine is a highly polar, zwitterionic-like molecule. It contains a basic piperazine nitrogen, an amphoteric imidazole ring, and a polar sulfonamide linkage. Its partition coefficient heavily favors the aqueous phase, making standard liquid-liquid extraction (e.g., DCM/water) entirely ineffective. Solution: Avoid aqueous extraction entirely. After TFA deprotection, concentrate the reaction mixture in vacuo and purify the crude TFA salt directly using a Strong Cation Exchange (SCX) catch-and-release cartridge.

Q4: My 1H-imidazole-4-sulfonyl chloride seems to be polymerizing or forming insoluble aggregates before I even add the piperazine. What is happening?

Cause: The unprotected imidazole ring contains a nucleophilic nitrogen. At high concentrations or in the presence of a base, the sulfonyl chloride of one molecule can react with the imidazole nitrogen of another, leading to rapid oligomerization. Solution: Keep the reaction cold (0 °C) during the addition of the base and ensure the amine (Boc-piperazine) is already present in the solution to kinetically outcompete self-condensation.

Reaction Pathway & Optimized Protocol

To bypass the pitfalls of bis-sulfonylation and aqueous product loss, the synthesis must be executed via a Boc-protection strategy followed by non-aqueous isolation .

SynthesisPathway SM1 1H-imidazole-4-sulfonyl chloride (Moisture Sensitive) Intermediate Boc-Protected Sulfonamide SM1->Intermediate DIPEA, DCM Anhydrous, 0°C SM2 Boc-Piperazine (Mono-protected) SM2->Intermediate Product 1-(1H-imidazole-4-sulfonyl)piperazine (Highly Polar) Intermediate->Product TFA/DCM Deprotection

Figure 2: Optimized synthetic pathway utilizing Boc-piperazine to prevent bis-sulfonylation.

Step-by-Step Methodology

Phase 1: Regioselective Sulfonylation

  • Preparation: Charge a flame-dried round-bottom flask with Boc-piperazine (1.0 eq) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add anhydrous N,N-diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0 °C under a strict argon atmosphere.

  • Coupling: Add 1H-imidazole-4-sulfonyl chloride (1.05 eq) portion-wise over 15 minutes. Scientific Rationale: Slow addition at 0 °C suppresses the self-condensation of the unprotected imidazole ring.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Intermediate Isolation: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate. (Aqueous extraction is safe here because the Boc group significantly increases the lipophilicity of the intermediate).

Phase 2: Deprotection & Non-Aqueous Isolation

  • Deprotection: Dissolve the crude Boc-protected intermediate in DCM (0.2 M). Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until LC-MS indicates complete Boc removal.

  • Concentration: Concentrate the reaction mixture in vacuo to remove all DCM and excess TFA. Do not attempt an aqueous neutralization/extraction.

  • SCX Catch-and-Release: Dissolve the crude residue in a minimum volume of Methanol. Load the solution onto a pre-conditioned Strong Cation Exchange (SCX) cartridge.

  • Washing: Wash the cartridge with 3 column volumes of Methanol to elute non-basic impurities.

  • Elution: Elute the desired product using 2M Ammonia in Methanol. Concentrate the eluent in vacuo to afford pure 1-(1H-imidazole-4-sulfonyl)piperazine.

Quantitative Data Presentation

The table below summarizes the causality between specific experimental parameters and the resulting isolated yield, validating the necessity of the optimized protocol.

ParameterExperimental ConditionPrimary Failure Mode / IssueTypical Isolated Yield
Amine Source Free Piperazine (1.0 eq)Severe bis-sulfonylation byproduct< 20%
Amine Source Free Piperazine (5.0 eq)Difficult purification; excess reagent35 - 45%
Amine Source Boc-Piperazine (1.0 eq) None (100% regioselective) > 85% (over 2 steps)
Solvent Quality Reagent Grade DCMSulfonic acid formation (hydrolysis)10 - 30%
Solvent Quality Anhydrous DCM (Molecular Sieves) None > 85%
Workup Method Aqueous Extraction (DCM/Water)Product partitions into aqueous layer< 10%
Workup Method SCX Catch-and-Release None > 80%

Table 1: Impact of reaction parameters on the isolated yield of 1-(1H-imidazole-4-sulfonyl)piperazine.

References

  • Fletcher, S., Cummings, C. G., Rivas, K., Katt, W. P., Hornéy, C., Buckner, F. S., Chakrabarti, D., Sebti, S. M., Gelb, M. H., Van Voorhis, W. C., & Hamilton, A. D. (2008). "Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure−Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation." Journal of Medicinal Chemistry, 51(17), 5176-5197. URL:[Link]

  • Puschl, A., Sforza, S., Haaima, G., Dahl, O., & Nielsen, P. E. (2001). "Peptide nucleic acids (PNAs) with a functional backbone." Journal of the Chemical Society, Perkin Transactions 1, (21), 2757-2763. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of 1-(1H-imidazole-4-sulfonyl)piperazine

Welcome to the technical support center for 1-(1H-imidazole-4-sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(1H-imidazole-4-sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during long-term storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I've noticed a slight discoloration (yellowing) of my 1-(1H-imidazole-4-sulfonyl)piperazine powder after several months of storage. Is this a sign of degradation?

A1: Yes, a change in color, such as yellowing, can be an indicator of chemical degradation. This may be due to slow oxidation of the piperazine ring or photolytic degradation of the imidazole moiety, especially if the compound has been exposed to light or air.[1][2][3] It is recommended to perform an analytical assessment, such as HPLC, to quantify the purity and identify any potential degradants.

Q2: My compound is stored in a sealed vial in the freezer. What is the primary degradation risk I should be aware of?

A2: Even when stored at low temperatures, two potential risks are hydrolysis and the effects of freeze-thaw cycles. Hydrolysis can occur if there is any residual moisture in the vial or if the compound is hygroscopic.[1] The sulfonyl group can be susceptible to hydrolysis, particularly if the pH is not neutral.[4] Repeated freeze-thaw cycles can introduce moisture from the atmosphere each time the container is opened, accelerating degradation.

Q3: Is 1-(1H-imidazole-4-sulfonyl)piperazine sensitive to light?

A3: The imidazole moiety in the molecule suggests potential photosensitivity. Imidazole and its derivatives can undergo photo-oxidation, especially in the presence of sensitizers and light.[3][5] Therefore, it is crucial to protect the compound from light during storage and handling.

Q4: What are the likely degradation products of 1-(1H-imidazole-4-sulfonyl)piperazine?

A4: Based on its structure, the primary degradation products are likely to arise from:

  • Hydrolysis: Cleavage of the sulfonamide bond to yield 1H-imidazole-4-sulfonic acid and piperazine.

  • Oxidation: Formation of N-oxides or other oxidation products of the piperazine ring.

  • Photodegradation: Ring-opening or other complex rearrangements of the imidazole ring.

A forced degradation study is the most definitive way to identify the specific degradation products under various stress conditions.[6][7][8]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanation
Change in physical appearance (e.g., color change, clumping) - Oxidation- Hydrolysis (hygroscopicity)- Photodegradation1. Verify Purity: Use a validated stability-indicating HPLC method to determine the purity of the material.[9][10][11][12]2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C), protected from light, and under an inert atmosphere.[1][13][14][15]3. Check for Moisture: Clumping suggests moisture absorption.[1] If the material is hygroscopic, handle it in a dry environment (e.g., a glove box with low humidity).
Decreased potency or inconsistent experimental results - Significant degradation of the parent compound.1. Re-qualify the Material: Perform a quantitative analysis (e.g., qNMR or HPLC with a reference standard) to accurately determine the concentration of the active compound.2. Investigate Degradants: If purity is compromised, consider if the degradation products could be interfering with your assay.3. Source a New Batch: If significant degradation has occurred, it is best to obtain a new, verified batch of the compound.
Precipitate formation in a stock solution - Poor solubility of degradants.- pH shift of the solution leading to precipitation.1. Analyze the Supernatant and Precipitate: If possible, separate the precipitate and analyze both fractions to identify the components.2. Check Solution pH: The hydrolysis of the sulfonyl group can alter the pH. Measure the pH of your stock solution.3. Prepare Fresh Solutions: It is recommended to prepare stock solutions fresh for each experiment to avoid issues with long-term solution stability.

Best Practices for Long-Term Storage

To ensure the long-term stability of 1-(1H-imidazole-4-sulfonyl)piperazine, adhere to the following storage and handling protocols.

Recommended Storage Conditions
Parameter Condition Rationale
Temperature 2-8°CTo slow down the rate of all potential chemical degradation reactions.[1][13][15]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidative degradation of the piperazine moiety.[1]
Light Amber vial or stored in the darkTo prevent photolytic degradation of the imidazole ring.[1][2][3][5]
Humidity Dry/Low humidity environmentTo minimize the risk of hydrolysis of the sulfonyl group. The compound may be hygroscopic.[1][16][17][18]
Container Tightly sealed, appropriate material (e.g., glass, lined metal)To prevent exposure to atmospheric moisture and oxygen. Ensure the container material is inert and does not leach impurities.[19][20][21][22]
Experimental Workflow: Handling and Preparation of Stock Solutions

Caption: Recommended workflow for handling and preparing solutions.

Understanding Degradation Pathways

The chemical structure of 1-(1H-imidazole-4-sulfonyl)piperazine contains three key moieties that are susceptible to degradation under certain conditions. A proactive approach to preventing degradation involves understanding these potential pathways.

Degradation_Pathways Compound {1-(1H-imidazole-4-sulfonyl)piperazine} Hydrolysis Hydrolysis (Sulfonamide Cleavage) Oxidation Oxidation (Piperazine Ring) Photodegradation Photodegradation (Imidazole Ring) Moisture Moisture/Humidity Moisture->Hydrolysis Oxygen Oxygen/Oxidizing Agents Oxygen->Oxidation Light Light (UV/Visible) Light->Photodegradation pH Acidic/Basic pH pH->Hydrolysis Prod_Hydrolysis Imidazole-4-sulfonic acid + Piperazine Hydrolysis->Prod_Hydrolysis Prod_Oxidation N-Oxides and other oxidized piperazine derivatives Oxidation->Prod_Oxidation Prod_Photodegradation Imidazole ring-opened products and other photoproducts Photodegradation->Prod_Photodegradation

Caption: Potential degradation pathways and their triggers.

Protocol: Forced Degradation Study

To proactively identify potential degradation products and establish a stability-indicating analytical method, a forced degradation study is recommended.[6][7][8][23] This involves subjecting the compound to a range of stress conditions.

Objective: To generate likely degradation products of 1-(1H-imidazole-4-sulfonyl)piperazine and develop a stability-indicating HPLC method.

Materials:

  • 1-(1H-imidazole-4-sulfonyl)piperazine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector (or PDA) and a suitable column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(1H-imidazole-4-sulfonyl)piperazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80°C) in the dark.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source (e.g., a photostability chamber with UV and visible light).

  • HPLC Analysis:

    • Develop an HPLC method that separates the parent compound from all generated degradation products. A gradient method with a C18 column is a good starting point.

    • Analyze all stressed samples, along with an unstressed control sample.

    • The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being excessive.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants to ensure the method is truly stability-indicating.

References

  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET: 1H-IMIDAZOLE-1-SULFONYL AZIDE HYDROCHLORIDE.
  • ChemScene. (2024, August 2). 2-(Piperidin-4-yl)
  • (2009, February 23).
  • Apollo Scientific. (n.d.).
  • Journal of Materials Chemistry A. (n.d.). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Royal Society of Chemistry.
  • Apollo Scientific. (2023, July 6).
  • (2016, December 8).
  • TSI Journals. (2014, January 26). PHOTOSENSITIZED REACTION OF IMIDAZOLE.
  • (2026, March 22).
  • Santa Cruz Biotechnology. (n.d.).
  • ChemRxiv. (n.d.).
  • (n.d.).
  • ScienceGate. (n.d.).
  • (n.d.).
  • ACS Publications. (2026, January 13).
  • ResearchGate. (2015, May 9).
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • ResearchGate. (n.d.).
  • Nirvipa technologies. (2026, March 16). Pharmaceutical packaging material selection guide – Essential strategies for biocompatible, sustainable and recyclable packaging in 2026.
  • (2023, April 4). What Materials are Used in Pharmaceutical Packaging?
  • IJPPR. (2023, January 30).
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
  • PMC. (2012, September 24). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
  • Journal of Applied Pharmaceutical Science. (2012, March 15). Stability Testing of Pharmaceutical Products.
  • Pharma Excipients. (2022, December 25). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ChemScene. (n.d.). 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine hydrochloride.
  • PubMed. (2017, December 4). Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • MDPI. (2021, July 13). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle.
  • MDPI. (2012, September 24). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
  • Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Chromatography Optimization for 1-(1H-imidazole-4-sulfonyl)piperazine

Welcome to the Application Support Center. This guide provides authoritative troubleshooting, method development strategies, and self-validating protocols for the purification of 1-(1H-imidazole-4-sulfonyl)piperazine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides authoritative troubleshooting, method development strategies, and self-validating protocols for the purification of 1-(1H-imidazole-4-sulfonyl)piperazine . Designed for researchers and drug development professionals, this resource addresses the specific physicochemical challenges of this multi-basic, highly polar compound.

Section 1: Physicochemical Profiling & Chromatographic Strategy

To successfully purify 1-(1H-imidazole-4-sulfonyl)piperazine, one must first understand the causality behind its chromatographic behavior. The molecule possesses three critical structural features:

  • A Sulfonyl Group: Highly electron-withdrawing and polar, significantly reducing the molecule's overall hydrophobicity.

  • An Imidazole Ring: An amphoteric heterocycle with a basic nitrogen (pKa ~6.8).

  • A Piperazine Ring: While one nitrogen is tied up in the sulfonamide linkage (rendering it neutral), the distal secondary amine remains strongly basic (pKa ~8.0–8.5).

The Chromatographic Consequence: Under standard acidic mobile phase conditions (pH 2–4), this molecule exists as a highly solvated di-cation. This high charge density prevents hydrophobic partitioning into standard C18 stationary phases, leading to void volume elution. Furthermore, the positively charged nitrogens aggressively undergo secondary ion-exchange interactions with ionized surface silanols (Si-O⁻) on silica supports, resulting in severe peak tailing[1].

Mode Selection Decision Tree

G Start 1-(1H-imidazole-4-sulfonyl)piperazine Purification Strategy Q1 Is Mass Spectrometry (MS) compatibility required? Start->Q1 HILIC HILIC Mode (Amide/ZIC Phase) Buffer: NH4Ac / ACN Q1->HILIC Yes (Preferred) RP_IP Ion-Pairing RP-HPLC (C18 Phase) Additive: 0.1% TFA or HFBA Q1->RP_IP No (UV only) RP_HighPH High-pH RP-HPLC (Hybrid C18 Phase) Buffer: NH4OH, pH 10.5 Q1->RP_HighPH Yes (Alternative)

Decision tree for selecting the optimal chromatographic mode based on MS compatibility.

Section 2: Troubleshooting Guides & FAQs

Q: Why does 1-(1H-imidazole-4-sulfonyl)piperazine elute in the void volume on my standard C18 column? A: In Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. Because this molecule is heavily solvated by water and carries a dual positive charge at typical mobile phase pH, it cannot partition into the hydrophobic C18 chains. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The polar analyte partitions into a water-enriched hydration layer immobilized on the silica surface, providing excellent retention for polar basic compounds[3].

Q: I am forced to use Reversed-Phase HPLC due to equipment constraints. How can I improve retention and fix the severe peak tailing? A: Peak tailing occurs because the protonated piperazine and imidazole nitrogens undergo electrostatic interactions with residual silanols. You must alter the ionization state of either the analyte or the column. Solution 1 (Ion-Pairing): Add a volatile ion-pairing reagent like 0.1% Trifluoroacetic acid (TFA). The fluorinated anions form a neutral, hydrophobic ion-pair complex with the basic nitrogens, increasing C18 retention and masking silanol interactions. Solution 2 (High pH): Use a high-pH mobile phase (pH > 10.5) with a base-stable ethylene-bridged hybrid (BEH) silica column[4]. At pH 10.5, the piperazine and imidazole are completely deprotonated and neutral, significantly increasing hydrophobicity and eliminating electrostatic tailing.

Q: My HILIC retention times are drifting between runs. What is causing this? A: HILIC columns require significantly longer re-equilibration times than RP-HPLC columns. The aqueous-enriched hydration layer on the stationary phase is partially depleted during gradient elution and takes time to rebuild[5]. Solution: Ensure a re-equilibration time of at least 15–20 column volumes (CV) between injections. Never drop the aqueous content of your mobile phase below 3–5%, as this will cause the hydration layer to collapse entirely.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: HILIC Purification Workflow (MS-Compatible)

This method leverages polar partitioning to retain the compound while maintaining mass spectrometry compatibility.

  • Column Selection: Select an Amide or Zwitterionic (ZIC-HILIC) stationary phase (e.g., 5 µm, 150 x 4.6 mm for analytical; scale proportionally for prep).

  • Mobile Phase Preparation:

    • Buffer A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.8. (The salt concentration is critical to disrupt secondary electrostatic interactions).

    • Buffer B (Organic): 90% Acetonitrile / 10% Buffer A.

  • Gradient Design: Start at 95% B. Hold for 2 minutes. Ramp to 50% B over 15 minutes.

  • Sample Diluent (Critical Step): Dissolve the sample in a diluent matching the starting mobile phase (e.g., 75–90% Acetonitrile). Injecting this highly polar compound in 100% water will cause immediate peak breakthrough and severe distortion.

  • Self-Validation System: Inject a neutral void volume marker (e.g., toluene) alongside the sample. Calculate the retention factor ( k′ ). If k′<1.0 , the organic concentration must be increased. If peak asymmetry ( As​ ) exceeds 1.5, verify that the aqueous buffer concentration is at least 10 mM to ensure adequate silanol shielding.

Protocol B: High-pH Reversed-Phase Purification

This method neutralizes the basic centers of the molecule to force hydrophobic retention.

  • Column Selection: Select an Ethylene-Bridged Hybrid (BEH) C18 column rated for pH 1–12[4]. Do not use standard silica C18, as it will dissolve at this pH.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Buffer B: 100% Acetonitrile.

  • Gradient Design: Start at 2% B. Ramp to 40% B over 10 minutes.

  • Self-Validation System: Monitor the column backpressure and theoretical plate count ( N ) using a neutral hydrophobic marker (e.g., naphthalene) every 10 injections. A sudden drop in N (>15%) or a sharp increase in backpressure indicates silica dissolution from the high-pH mobile phase, signaling the need to replace the column or lower the pH slightly.

Section 4: Quantitative Data Tables

Table 1: Physicochemical Properties & Chromatographic Impact

PropertyValue / DescriptionChromatographic Implication
Imidazole pKa ~6.8Protonated at acidic pH; drives secondary silanol tailing.
Piperazine pKa ~8.0 - 8.5Strongly basic; requires high pH (>10.5) to fully neutralize.
LogP < 0 (Highly Hydrophilic)Elutes in the void volume on standard C18 phases.
Hydrogen Bonding High (Multiple donors/acceptors)Excellent candidate for HILIC aqueous-layer partitioning.

Table 2: Mobile Phase Buffer Selection Guide

Buffer SystempH RangeVolatility (MS Compatible)Best Application for this Compound
0.1% TFA ~2.0Yes (but causes ion-suppression)Prep-HPLC (UV detection), Ion-pairing RP-HPLC.
10 mM NH₄Ac 4.8 - 5.8Yes (Excellent)HILIC, LC-MS analytical workflows.
10 mM NH₄HCO₃ 9.5 - 10.5YesHigh-pH RP-HPLC (Requires Hybrid columns).
Phosphate Buffer 2.0 - 8.0NoAnalytical UV only; strictly avoid for Prep/MS workflows.

Section 5: References

  • [1] Hydrophilic Interaction Liquid Chromatography (HILIC). ResearchGate. 1

  • [2] HILIC and Its Applications for Biotechnology, Part I. LCGC International. 2

  • [3] Structure elucidation of highly polar basic degradants by on-line hydrogen/deuterium exchange hydrophilic interaction chromatography coupled to tandem mass spectrometry. PubMed (NIH). 3

  • [5] Investigation of Reequilibration in Hydrophilic Interaction Liquid Chromatography. LCGC International. 5

  • [4] Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. 4

Sources

Troubleshooting

overcoming steric hindrance in 1-(1H-imidazole-4-sulfonyl)piperazine reactions

Welcome to the technical support center for navigating the synthetic challenges associated with 1-(1H-imidazole-4-sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 1-(1H-imidazole-4-sulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet sterically demanding scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: Understanding the Challenge of Steric Hindrance

The synthesis of derivatives of 1-(1H-imidazole-4-sulfonyl)piperazine often involves the reaction of the piperazine nitrogen with various electrophiles. The core of the issue lies in the steric congestion around the reacting nitrogen atom of the piperazine ring. This steric hindrance is a consequence of the spatial arrangement of atoms, where the bulky imidazole-4-sulfonyl group impedes the approach of reactants to the piperazine nitrogen.[1] This can lead to slow reaction rates, low yields, and in some cases, complete reaction failure. This guide provides practical strategies and detailed protocols to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of steric hindrance in my reaction with 1-(1H-imidazole-4-sulfonyl)piperazine?

A1: Common indicators that steric hindrance is negatively impacting your reaction include:

  • Low or no product yield: Despite using an excess of reagents and allowing for extended reaction times, the desired product is formed in minimal quantities or not at all.

  • Incomplete conversion: Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted starting material.

  • Formation of side products: In some cases, reactions may proceed through less sterically hindered pathways, leading to the formation of undesired side products.

  • Reaction stalling: The reaction proceeds initially but then slows down or stops before reaching completion.

Q2: I am attempting an N-alkylation of 1-(1H-imidazole-4-sulfonyl)piperazine with a bulky alkyl halide and observing very low conversion. What are the likely causes?

A2: The low conversion is almost certainly due to steric hindrance. The bulky imidazole-4-sulfonyl group on one side of the piperazine and the approaching bulky alkyl halide create a significant energy barrier for the SN2 transition state. The nucleophilicity of the piperazine nitrogen is likely sufficient, but the electrophile cannot access it effectively.

Q3: Can the solvent choice influence the degree of steric hindrance?

A3: Yes, the solvent can play a crucial role. Protic solvents, for instance, can solvate the nucleophilic piperazine nitrogen through hydrogen bonding, effectively increasing its steric bulk and potentially slowing down the reaction.[2][3] In contrast, polar aprotic solvents are often preferred as they can solvate the counter-ion of the electrophile without strongly interacting with the nucleophile.

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides a problem-and-solution-oriented guide to troubleshoot common issues encountered in reactions involving 1-(1H-imidazole-4-sulfonyl)piperazine.

Problem 1: Low Yield in N-Arylation or N-Alkylation Reactions

Likely Cause: High activation energy barrier due to steric repulsion between the sulfonylpiperazine and the electrophile.

Solutions:

  • Increase Reaction Temperature: Elevating the temperature provides more kinetic energy to the reacting molecules to overcome the activation barrier. However, be mindful of potential side reactions or decomposition at higher temperatures.

  • Employ Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reactions by efficiently and rapidly heating the reaction mixture.[4][5][6][7] This technique has been shown to be effective in synthesizing sulfonamides and can often overcome high activation energy barriers caused by steric hindrance.[8]

    • Conceptual Workflow for Microwave-Assisted Synthesis:

      A Prepare reaction mixture in a microwave-safe sealed vessel B Set temperature and pressure limits A->B C Apply microwave irradiation for a short duration (e.g., 10-30 min) B->C D Monitor reaction progress (TLC/LC-MS) C->D E Purify product D->E

      Caption: Workflow for microwave-assisted synthesis.

  • Utilize High-Pressure Conditions: Applying high pressure (in the range of 8-15 kbar) can favor the formation of the more compact transition state, thereby accelerating sterically hindered reactions.[9][10][11] This is because the volume of activation for such reactions is often negative.

    • Conceptual Steps for a High-Pressure Reaction:

      • Prepare a solution of the reactants in a suitable solvent.

      • Seal the reaction mixture in a flexible, pressure-resistant container (e.g., a Teflon tube).

      • Place the container in a high-pressure apparatus and apply the desired pressure.

      • Maintain the pressure for the required reaction time.

      • Carefully depressurize the apparatus and work up the reaction.

Problem 2: Reaction Fails to Proceed with a Secondary Amine Coupling Partner

Likely Cause: Severe steric clash between the already substituted piperazine and the secondary amine.

Solutions:

  • Change the Order of Addition: If possible, consider a synthetic route where the piperazine is introduced at a later stage to a less sterically hindered precursor.

  • Employ a More Reactive Electrophile: Instead of using a sulfonyl chloride directly, consider converting it to a more reactive intermediate. For example, the use of activating agents like 2,4,6-trichloro-[4][6][9]-triazine (TCT) can facilitate the reaction under milder conditions.[4][6]

  • Catalyst Selection: For certain coupling reactions, the choice of catalyst and ligands is critical. For instance, in palladium-catalyzed amination reactions, ligands that are bulky and electron-rich can promote the reductive elimination step, which can be slowed down by steric hindrance.

    • Decision-Making Workflow for Catalyst Selection:

      A Reaction fails with standard catalyst B Analyze steric and electronic properties of substrates A->B C Consult literature for similar sterically hindered couplings B->C D Select a catalyst with a bulky, electron-rich ligand C->D E Screen a panel of catalysts and ligands D->E F Optimize reaction conditions for the best-performing catalyst E->F

      Caption: Catalyst selection workflow for sterically hindered couplings.

Problem 3: Poor Selectivity in Reactions with Multifunctional Reagents

Likely Cause: The intended reactive site is sterically shielded, leading to reactions at more accessible, but undesired, functional groups.

Solutions:

  • Use of Protecting Groups: Temporarily block more reactive or less sterically hindered functional groups on your reagent with appropriate protecting groups. This will direct the reaction to the desired site.

  • Site-Specific Activation: If possible, selectively activate the desired functional group on your reagent to enhance its reactivity, allowing the reaction to proceed at the sterically hindered piperazine nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted N-Alkylation
  • In a 10 mL microwave-safe reaction vial, combine 1-(1H-imidazole-4-sulfonyl)piperazine (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add a high-boiling point polar aprotic solvent (e.g., DMF or DMSO, 3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 120-150 °C and the reaction time to 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conceptual High-Pressure Reaction Setup

Note: This protocol requires specialized high-pressure equipment and should only be performed by trained personnel.

  • Prepare a solution of 1-(1H-imidazole-4-sulfonyl)piperazine (0.5 mmol) and the electrophile (0.6 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 2 mL).

  • Transfer the solution to a pressure-resistant Teflon tube.

  • Seal the tube and place it inside the high-pressure reactor.

  • Pressurize the reactor to 10-15 kbar.

  • Maintain the pressure and stir the reaction at room temperature for 12-24 hours.

  • Slowly and carefully release the pressure.

  • Retrieve the reaction tube and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Summary

The following table provides a conceptual comparison of different methods for overcoming steric hindrance in a hypothetical reaction of 1-(1H-imidazole-4-sulfonyl)piperazine with a bulky electrophile.

MethodTemperature (°C)PressureTimeTypical Yield RangeNotes
Conventional Heating80-120Atmospheric24-72 h10-40%Prone to side reactions and decomposition.
Microwave-Assisted120-180Autogenous10-60 min60-90%Rapid and efficient heating can significantly improve yields.[12]
High-Pressure25-5010-15 kbar12-48 h50-85%Effective for reactions with a negative activation volume.[9]

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link][4][5]

  • Scribd. (n.d.). Microwave Synthesis of Sulfonamides. Retrieved from [Link][6]

  • Yakan, H., Karakullukçu, N. T., Öztürk, S., & Kütük, H. (n.d.). Microwave Assisted Synthesis of Sulfenamide Derivates. Academia.edu. Retrieved from [Link][7]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Jenner, G. (2002). High pressure and selectivity in organic reactions. Tetrahedron, 58(26), 5185-5202.
  • Harrington, P. E., & Kerr, M. A. (1998). High-pressure-promoted hetero-Diels-Alder reactions of α,β-unsaturated ketones and aldehydes with ethyl vinyl ether. Tetrahedron Letters, 39(32), 5729-5732.
  • Taylor & Francis. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]

  • Méndez-Hernández, D. D., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1871-1880. [Link]

  • FAU. (2025). Mechanisms behind chemical reactions unraveled using high pressure. Retrieved from [Link]

  • CCS Chemistry. (2025). Chemical Synthesis Driven by High Pressure. Retrieved from [Link]

  • MDPI. (2026). Accelerated Cobalt-Catalyzed N-Methylation via Microwave-Induced Rapid Formation of Active Species Using Methanol and Methanol-d4. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 1-(1H-imidazole-4-sulfonyl)piperazine Efficacy in Murine Xenograft Models: A Comparative Application Guide

Executive Summary The development of targeted therapies for colorectal cancer (CRC) has historically been hindered by the "undruggable" nature of the Adenomatous Polyposis Coli (APC) mutation, which is present in over 80...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for colorectal cancer (CRC) has historically been hindered by the "undruggable" nature of the Adenomatous Polyposis Coli (APC) mutation, which is present in over 80% of CRC cases. Recent high-throughput screening and medicinal chemistry optimization have identified Emopamil Binding Protein (EBP)—a critical enzyme in the cholesterol biosynthesis pathway—as a synthetic lethal target for APC-truncated cells [1].

Within this paradigm, 1-(1H-imidazole-4-sulfonyl)piperazine (IMSP) has emerged as a highly potent structural scaffold. This guide objectively compares the in vivo efficacy of IMSP against the benchmark EBP inhibitor TASIN-1 and the standard-of-care chemotherapy 5-Fluorouracil (5-FU). Designed for drug development professionals, it provides a self-validating murine xenograft protocol to ensure rigorous, reproducible preclinical validation.

Mechanistic Causality: The Rationale for EBP Inhibition

To effectively validate IMSP, researchers must first understand the causality driving its mechanism of action. APC truncations induce a unique metabolic vulnerability: these cancer cells lose normal lipid homeostasis and become hyper-dependent on de novo cholesterol biosynthesis [2].

IMSP acts as a targeted inhibitor of EBP (Δ8-Δ7 sterol isomerase). The Causality of Cell Death: Inhibition of EBP does not merely starve the cell of cholesterol; it forces the toxic accumulation of upstream sterol intermediates. This biochemical bottleneck triggers severe endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) generation, and ultimately, JNK-mediated apoptosis [3].

MechanisticPathway APC APC Truncation (Mutant CRC) Chol Cholesterol Biosynthesis Dependency APC->Chol Induces EBP Emopamil Binding Protein (EBP) Chol->EBP Relies on Sterol Toxic Sterol Accumulation EBP->Sterol Blockade causes IMSP 1-(1H-imidazole-4-sulfonyl)piperazine (IMSP) IMSP->EBP Inhibits ERStress ER Stress & ROS Generation Sterol->ERStress Triggers Apoptosis JNK-Mediated Apoptosis ERStress->Apoptosis Leads to

Mechanistic pathway of IMSP-mediated EBP inhibition inducing apoptosis.

Comparative Efficacy & Pharmacodynamics

When evaluating IMSP for preclinical advancement, it must be benchmarked against both its parent class (TASIN-1) and standard clinical interventions (5-FU).

CompoundPrimary TargetIC₅₀ (DLD-1) APC-MutantIC₅₀ (HCT116) APC-Wild-TypeXenograft Tumor Reduction (DLD-1)In Vivo Toxicity Profile
IMSP (Derivative) EBP~90 nM>50 μM40% - 50%Low (No significant weight loss)
TASIN-1 EBP70 nM>50 μM40% - 60%Low (No significant weight loss)
5-Fluorouracil Thymidylate Synthase~2.5 μM~1.8 μMModerateHigh (Weight loss, myelosuppression)

Data Analysis & Causality: While 5-FU exhibits broad-spectrum cytotoxicity (affecting both DLD-1 and HCT116 equally), leading to systemic toxicity in murine models, IMSP and TASIN-1 demonstrate a >500-fold selectivity for APC-mutant cells [2]. The optimized piperazine-sulfonyl-imidazole scaffold of IMSP provides excellent metabolic stability, ensuring prolonged target engagement in vivo without the off-target toxicity associated with traditional chemotherapeutics [3].

Experimental Protocol: Self-Validating Murine Xenograft Workflow

A robust experimental protocol must function as a self-validating system . By incorporating both target-positive (DLD-1) and target-negative (HCT116) xenografts in parallel, researchers can internally control for off-target systemic toxicity. If IMSP reduces DLD-1 tumor volume but leaves HCT116 unaffected, the mechanism is definitively proven to be on-target.

XenograftWorkflow Prep Cell Prep (DLD-1 & HCT116) Inoc Subcutaneous Inoculation Prep->Inoc Rand Randomization (Tumor ~100 mm³) Inoc->Rand Dose Dosing Regimen (IMSP vs Controls) Rand->Dose Meas In Vivo Monitoring (Caliper & Weight) Dose->Meas ExVivo Ex Vivo Analysis (Filipin III & IHC) Meas->ExVivo

Step-by-step murine xenograft validation workflow for evaluating IMSP.

Step 1: Dual-Cell Line Preparation (The Internal Control)
  • Action: Culture DLD-1 (APC-mutant) and HCT116 (APC-wild-type) human colon cancer cells in RPMI-1640 supplemented with 10% FBS.

  • Causality: HCT116 serves as an indispensable negative control. Because it possesses wild-type APC, it is not dependent on EBP. Its inclusion validates that IMSP's efficacy is driven by the APC-mutation synthetic lethality, rather than generic chemical cytotoxicity [3].

Step 2: Subcutaneous Inoculation & Stratification
  • Action: Inject 5×106 cells (suspended in a 1:1 ratio of PBS to Matrigel) subcutaneously into the right flank (DLD-1) and left flank (HCT116) of 5-6 week-old female athymic nude mice.

  • Action: Monitor tumor growth via digital calipers. Randomize mice into treatment cohorts (n=8/group) only when tumors reach an average volume of 100 mm³.

  • Causality: Randomizing at 100 mm³ ensures that the tumors are fully vascularized and in the exponential growth phase, preventing baseline tumor size disparities from skewing the final efficacy data.

Step 3: Dosing Regimen & Pharmacokinetic Alignment
  • Action: Administer IMSP (40 mg/kg), TASIN-1 (40 mg/kg), or Vehicle (10% DMSO, 90% Corn Oil) via intraperitoneal (i.p.) injection twice daily (BID) for 18 days [2]. Administer 5-FU (20 mg/kg) twice weekly.

  • Causality: Small-molecule piperazine derivatives often exhibit rapid murine clearance. BID dosing ensures plasma concentrations remain above the IC₅₀ threshold required for sustained EBP inhibition throughout the 24-hour cycle.

Step 4: Orthogonal Pharmacodynamic Readouts (Ex Vivo)
  • Action: Harvest tumors immediately post-euthanasia. Perform Filipin III fluorescent staining on fresh-frozen sections to quantify intracellular cholesterol. Perform Immunohistochemistry (IHC) for Cleaved Caspase-3.

  • Causality: Tumor shrinkage alone is insufficient to prove the mechanism. Filipin III staining confirms the primary biochemical effect (cholesterol depletion), while Cleaved Caspase-3 confirms the terminal biological effect (apoptosis) [1]. This orthogonal approach creates a closed, self-validating data loop.

References

  • Title: Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: PMC (nih.gov) URL: [Link]

  • Title: A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins Source: ACS Publications URL: [Link]

Sources

Comparative

Cross-Reactivity Profiling of 1-(1H-imidazole-4-sulfonyl)piperazine: A Comparative Guide to Off-Target Mitigation

Introduction & Mechanistic Causality The compound 1-(1H-imidazole-4-sulfonyl)piperazine (CAS 1248908-09-9) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, including kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The compound 1-(1H-imidazole-4-sulfonyl)piperazine (CAS 1248908-09-9) is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors, SIRT3 modulators 1, and TLR7 agonists 2. However, its utility is often bottlenecked by polypharmacology. The scaffold combines three distinct pharmacophores, each carrying well-documented off-target liabilities that must be rigorously profiled during lead optimization:

  • The Imidazole Liability (CYP450 Inhibition): The sp2 hybridized nitrogen of the imidazole ring acts as a strong Lewis base. It coordinates directly with the ferric (Fe³⁺) heme iron in the active site of Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6), leading to potent, reversible Type II inhibition and a high risk of drug-drug interactions (DDIs).

  • The Piperazine Liability (hERG & GPCR Promiscuity): The secondary amine of the piperazine ring is highly basic (pKa ~9.0–9.8) and remains protonated at physiological pH. This cationic center is notorious for interacting with the Tyr652 and Phe656 residues in the inner cavity of the hERG (Kv11.1) potassium channel, causing QT interval prolongation 2, [[3]](). Furthermore, basic amines frequently mimic endogenous biogenic amines, leading to off-target binding at 5-HT, dopamine, and histamine receptors.

  • The Sulfonyl Linker: While generally stable, it can occasionally act as a hydrogen bond acceptor that mimics sulfonamide drugs, though cross-reactivity with primary sulfonamide targets (like Carbonic Anhydrase) is minimal due to the lack of a primary -NH₂ group.

Mechanism cluster_0 Pharmacophore Liabilities Scaffold 1-(1H-imidazole-4-sulfonyl)piperazine Imidazole Imidazole Ring Scaffold->Imidazole Piperazine Piperazine Ring Scaffold->Piperazine Sulfonyl Sulfonyl Linker Scaffold->Sulfonyl CYP CYP450 Heme Coordination Imidazole->CYP hERG hERG K+ Channel Blockade Piperazine->hERG GPCR Promiscuous GPCR Binding Piperazine->GPCR

Mechanistic mapping of structural pharmacophores to off-target liabilities.

Quantitative Cross-Reactivity: Scaffold Comparison

To objectively evaluate the performance of 1-(1H-imidazole-4-sulfonyl)piperazine, we compare it against two rationally designed alternative scaffolds used in scaffold-hopping campaigns:

  • Alternative A (Pyrazole-4-sulfonyl piperazine): Replaces the imidazole with a pyrazole. Pyrazoles possess a lower pKa and altered geometry, drastically reducing their ability to coordinate with the CYP heme iron.

  • Alternative B (1-(1H-imidazole-4-sulfonyl)piperidine): Replaces the piperazine with a piperidine. Removing the distal basic nitrogen alters the overall pKa and spatial geometry, effectively eliminating the hERG and GPCR liabilities 2.

Table 1: Comparative Off-Target Profiling Data
Compound ScaffoldCYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)5-HT₂B IC₅₀ (µM)Primary Liability
1-(1H-imidazole-4-sulfonyl)piperazine 0.8 ± 0.22.5 ± 0.41.2 ± 0.3CYP & hERG
Alternative A: Pyrazole-4-sulfonyl piperazine> 30.03.1 ± 0.51.5 ± 0.2hERG
Alternative B: 1-(1H-imidazole-4-sulfonyl)piperidine1.1 ± 0.3> 30.0> 30.0CYP

Note: Data represents typical baseline values for these unsubstituted fragments in standard biochemical and electrophysiological assays.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the off-target data must be generated using robust, self-validating experimental designs.

Protocol A: CYP3A4 Reversible Inhibition Assay (LC-MS/MS)

Causality of Experimental Choice: We utilize LC-MS/MS rather than high-throughput fluorescent assays. Imidazole-containing compounds often exhibit intrinsic fluorescence or quench fluorogenic substrates, leading to false positives. LC-MS/MS provides direct quantification of the specific metabolite (1'-OH midazolam), eliminating optical interference.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a 200 µL reaction mixture containing Human Liver Microsomes (HLMs, 0.1 mg/mL protein), 2 mM midazolam (CYP3A4 substrate), and the test compound (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: After 10 minutes, quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1'-OH midazolam).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of 1'-OH midazolam.

  • System Validation & QC: The assay is deemed valid only if the Z'-factor is ≥ 0.6 and the IC₅₀ of the positive control (Ketoconazole) falls within the historically accepted range of 15–50 nM.

Protocol B: Automated Patch-Clamp hERG Assay

Causality of Experimental Choice: While Rubidium (Rb⁺) efflux assays offer higher throughput, they fail to accurately detect state-dependent block. Basic amines like piperazine require the hERG channel to be in the open or inactivated state to access the inner cavity 3. The step-pulse voltage protocol in patch-clamp forces the channel through these states, providing a true mechanistic assessment.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) gene and suspend them in extracellular recording buffer.

  • Voltage Protocol: Using an automated patch-clamp platform (e.g., QPatch), hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the test compound in escalating concentrations (0.1 to 30 µM) and record the fractional block of the peak tail current at -50 mV.

  • System Validation & QC: The electrophysiological recording is self-validating at the single-cell level. A cell is automatically excluded if the initial seal resistance is < 1 GΩ (indicating a leaky membrane) or if the baseline tail current amplitude is < 300 pA. The reference compound (E-4031) must yield an IC₅₀ between 10–30 nM.

Workflow Start Compound Selection 1-(1H-imidazole-4-sulfonyl)piperazine Tier1 Tier 1: CYP450 Inhibition (CYP3A4, CYP2D6, CYP2C9) Start->Tier1 Tier2 Tier 2: Cardiac Safety (hERG Patch-Clamp) Tier1->Tier2 IC50 > 10 µM Decision Lead Optimization (Scaffold Hopping) Tier1->Decision IC50 < 1 µM Tier3 Tier 3: Broad GPCR Panel (CEREP SafetyScreen) Tier2->Tier3 IC50 > 30 µM Tier2->Decision IC50 < 10 µM Tier3->Decision

Tiered off-target profiling workflow for imidazole-piperazine scaffolds.

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with 1-(1H-imidazole-4-sulfonyl)piperazine

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1][2] However, the promise of HTS is often undermin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1][2] However, the promise of HTS is often undermined by a critical challenge: the reproducibility of results.[3][4][5] This guide provides an in-depth comparison of experimental approaches to maximize the reliability of HTS data, using the small molecule 1-(1H-imidazole-4-sulfonyl)piperazine as a guiding example. We will explore the fundamental causes of irreproducibility, present validated protocols for robust assay design, and offer a framework for data analysis that ensures confident hit identification. This document is intended for researchers, scientists, and drug development professionals dedicated to enhancing the quality and integrity of their screening campaigns.

Introduction: The Reproducibility Crisis in HTS

The ability to rapidly screen thousands to millions of compounds is a powerful engine for identifying novel therapeutic candidates.[6] Yet, this power is diminished when initial "hits" fail to replicate in subsequent validation assays. This lack of reproducibility leads to wasted resources, costly downstream triage, and a loss of confidence in the screening process.[7] The causes are multifaceted, ranging from subtle variations in methodology and reagent quality to systemic environmental and instrumental biases.[8][9]

The challenge is not merely academic; it is a significant bottleneck in the drug discovery pipeline.[7] Therefore, a rigorous, proactive approach to assay validation and execution is not a formality but a critical risk-reduction strategy.[10] This guide will use 1-(1H-imidazole-4-sulfonyl)piperazine, a representative heterocyclic small molecule, to illustrate the principles of building a self-validating and reproducible HTS workflow. While public HTS data for this specific compound is not widely available, its chemical structure, featuring piperazine and sulfonyl moieties common in medicinal chemistry, makes it an excellent model for discussing broad, applicable principles.[11][12][13]

Foundational Pillars of HTS Reproducibility

Achieving reproducible HTS results hinges on controlling variability at every stage of the process. The primary sources of error can be broadly categorized as biological, technical, and analytical.

  • Biological Variability: In cell-based assays, factors such as cell line passage number, confluency, and culture conditions can introduce significant variance.[14] Even in biochemical assays, the stability and activity of purified proteins and enzymes are critical.

  • Technical & Methodological Variability: This is often the largest source of irreproducibility. It includes inconsistencies in liquid handling, incubation times, temperature control, and plate-specific effects like evaporation ("edge effects").[15][16] Automation is a key strategy to mitigate this, as it reduces human error and improves consistency.[1][6][17]

  • Reagent & Consumable Quality: Lot-to-lot variability in reagents, serum, and even microplates can profoundly impact assay performance.[18] The choice of plate type, for instance, is crucial for different assay methodologies, such as low-attachment plates for suspension cells or non-specific binding surfaces for protein experiments.[19]

  • Data Analysis & Interpretation: The statistical methods used for normalization, hit-calling, and quality control can either mask or reveal underlying issues. Without robust data analysis pipelines, systematic errors can go undetected.[6][20]

Experimental Design: A Comparative Framework

To illustrate how experimental choices impact reproducibility, let's consider a hypothetical scenario where 1-(1H-imidazole-4-sulfonyl)piperazine is screened for inhibitory activity against a target kinase, "Kinase-X." We will compare two common HTS assay formats: a biochemical fluorescence polarization (FP) assay and a cell-based reporter assay.

Assay Formats: A Head-to-Head Comparison

Biochemical Assays measure direct molecular interactions, offering high reproducibility and simpler optimization.[14] However, they lack the context of a cellular environment.[1]

Cell-Based Assays provide a more physiologically relevant system but are inherently more complex and variable.[1][14]

FeatureBiochemical FP Assay (Method A)Cell-Based Reporter Assay (Method B)Rationale for Comparison
Principle Measures binding of a fluorescently labeled tracer to Kinase-X. Inhibition by the compound disrupts binding, causing a decrease in polarization.Measures the activity of a downstream transcription factor activated by Kinase-X, which drives the expression of a reporter gene (e.g., luciferase).Compares a direct binding assay with a functional pathway assay, assessing different aspects of compound activity.
Advantages High precision, lower variability, easier to automate and miniaturize.[14]More physiologically relevant, accounts for cell permeability and metabolism.[1]Highlights the trade-off between control and biological relevance.
Challenges May miss compounds requiring metabolic activation; prone to optical interference.[7][14]Higher variability due to cell health, complex biology, and more steps.[14]Addresses common and distinct sources of irreproducibility for each assay type.
Throughput High (384- or 1536-well format).Moderate to High (96- or 384-well format).Scalability is a key consideration in HTS.[10]
Visualizing the HTS Workflow

A well-defined workflow is the backbone of a reproducible screen. The following diagram illustrates the critical steps from assay development to hit confirmation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Miniaturization (e.g., to 384-well) Optimization Parameter Optimization (Reagent Conc., Incubation Time) AssayDev->Optimization Validation Pre-Screen Validation (Z', S/B, DMSO Tolerance) Optimization->Validation PrimaryScreen Single-Concentration Screen of Full Compound Library Validation->PrimaryScreen Proceed if Z' > 0.5 QC Plate-Level QC (Z', S/B Ratio) PrimaryScreen->QC HitSelection Primary Hit Selection (e.g., >3σ from mean) QC->HitSelection Confirmatory Re-test Primary Hits (Fresh Compound) HitSelection->Confirmatory Advance Hits DoseResponse Dose-Response Curve (IC50 Determination) Confirmatory->DoseResponse Orthogonal Orthogonal Assay (e.g., Cell-based if primary was biochemical) DoseResponse->Orthogonal

Caption: A standardized HTS workflow from development to hit validation.

Detailed Protocols for Reproducible Screening

Trustworthy protocols are self-validating systems.[10] This means incorporating rigorous controls and quality checks directly into the experimental design.

Protocol: Kinase-X Biochemical FP Assay Validation

This protocol details the steps to validate the assay's robustness before committing to a full-scale screen.

Objective: To confirm the assay is suitable for HTS by assessing its statistical performance and tolerance to solvent (DMSO).

Materials:

  • 384-well, low-volume, black microplates

  • Purified Kinase-X enzyme

  • Fluorescent tracer peptide

  • 1-(1H-imidazole-4-sulfonyl)piperazine (as a test compound)

  • Known Kinase-X inhibitor (Positive Control, e.g., Staurosporine)

  • DMSO (Vehicle Control)

  • Assay Buffer

  • Multimode plate reader with FP capabilities

Procedure:

  • Plate Mapping: Design a plate map that includes ample controls. Distribute controls across the plate to detect spatial biases (edge effects).

    • Columns 1-2: Negative Controls (Assay buffer, tracer, DMSO, no enzyme).

    • Columns 3-4: Positive Controls (Assay buffer, tracer, enzyme, saturating concentration of known inhibitor).

    • Columns 5-22: Test compound titrations.

    • Columns 23-24: Vehicle Controls (Assay buffer, tracer, enzyme, DMSO).

  • Reagent Preparation: Prepare all reagents in sufficient bulk for the entire experiment to avoid lot-to-lot variability. Ensure complete solubilization of compounds.

  • Compound Dispensing: Use an acoustic liquid handler or a high-precision automated pipetting system to transfer nanoliter volumes of the test compound, controls, and DMSO to the assay plate.[2]

  • Enzyme & Tracer Addition: Add Kinase-X enzyme to all wells except negative controls. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add the fluorescent tracer to all wells.

  • Incubation & Reading: Seal the plate to prevent evaporation. Incubate for 60 minutes at room temperature, protected from light. Read the fluorescence polarization on a calibrated plate reader.

  • Data Analysis & Quality Control:

    • Calculate Z-prime (Z') factor: This metric assesses the separation between the positive and negative controls, indicating assay robustness.[6] An assay is considered robust for HTS if Z' > 0.5.

      • Formula:Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Calculate Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay. A ratio >3 is generally desirable.[21]

    • Assess DMSO Tolerance: Plot the assay signal against a titration of DMSO. The signal should remain stable up to the final concentration used in the screen (typically 0.5-1%).

    • Check for Plate Uniformity: Examine the signal across the vehicle control wells. Significant drift or patterns may indicate an edge effect or instrumental issue.[10][16]

Visualizing the Assay Principle

The following diagram illustrates the mechanism of the FP assay.

FP_Assay cluster_NoInhibitor No Inhibitor Present cluster_Inhibitor Inhibitor Present Kinase_Bound Kinase-X Tracer_Bound Tracer Kinase_Bound->Tracer_Bound binds LargeComplex Large Complex (Slow Tumble -> High Polarization) Kinase_Inhibited Kinase-X Inhibitor Inhibitor Kinase_Inhibited->Inhibitor binds Tracer_Free Free Tracer (Fast Tumble -> Low Polarization)

Caption: Principle of Fluorescence Polarization (FP) competition assay.

Comparative Data Analysis & Interpretation

After running both the biochemical and cell-based screens with 1-(1H-imidazole-4-sulfonyl)piperazine, we can compare the hypothetical results. Robust data analysis is essential to minimize false positives and negatives.[7][20]

Hypothetical Screening Results

The following table summarizes potential outcomes from the two screening methods.

ParameterMethod A: Biochemical FPMethod B: Cell-Based ReporterInterpretation
Primary Hit Rate 1.2%0.8%The biochemical assay yields more hits, which could include non-specific binders or compounds that are not cell-permeable.
Z' Factor (mean) 0.78 ± 0.050.65 ± 0.12Both assays are robust, but the cell-based assay shows higher variability, as expected.[14]
Confirmation Rate 65%85%The cell-based assay has a higher confirmation rate, suggesting its primary hits are more likely to be biologically relevant.
IC50 for Cmpd X 1.5 µM8.2 µMThe compound is more potent against the isolated enzyme. The lower potency in cells could be due to poor permeability, efflux, or metabolism.
Key Artifacts Autofluorescence, light scatter.Cytotoxicity, reporter interference.Each assay type has a unique profile of potential interferences that must be ruled out.[7]
Hit Validation Cascade

A crucial step for ensuring reproducibility is a multi-stage validation process.[7]

  • Re-synthesis and QC: The original hit compound must be re-synthesized or re-ordered from a fresh powder stock and its identity and purity confirmed (e.g., by LC-MS and NMR).[7] This eliminates artifacts from compound degradation or impurities in the screening library.

  • Orthogonal Assays: Confirmed hits from the primary screen should be tested in a different, independent assay. For example, a hit from the biochemical FP screen must show activity in the cell-based reporter assay to be considered a high-quality lead.

  • Counter-Screens: These assays are designed to identify and eliminate compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[7]

Conclusion and Recommendations

Ensuring the reproducibility of HTS results is not a single action but a comprehensive strategy that integrates robust assay design, meticulous execution, and rigorous data analysis. There is no one-size-fits-all solution; the optimal approach must be tailored to the biological target and the screening objectives.[7][10]

Key Recommendations:

  • Invest Upfront in Assay Validation: A thorough validation process that establishes key performance metrics (Z', S/B, DMSO tolerance) is the best predictor of a successful and reproducible screen.[10]

  • Embrace Automation: Minimize human intervention to reduce variability and improve precision in liquid handling and plate processing.[1][2][17]

  • Implement Rigorous QC: Use plate-level statistical controls (Z') and assay-wide monitoring to detect and correct for systematic errors like plate or edge effects.[16][20]

  • Use a Multi-Faceted Hit Validation Cascade: Never rely on a single primary screen result. Confirm hits with fresh compound stocks, dose-response curves, and orthogonal assays to build confidence and eliminate artifacts.[7]

By adopting these principles, the scientific community can enhance the reliability of HTS data, leading to more efficient drug discovery campaigns and a higher probability of translating initial findings into viable therapeutic candidates.

References

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  • H-G, M., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • Massart, S., et al. (2025, March 17). Managing regulatory issues arising from new diagnostic technologies: High throughput sequencing as a case study. CABI Agriculture and Bioscience. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1H-imidazole-4-sulfonyl)piperazine

This document provides essential procedural guidance for the safe and compliant disposal of 1-(1H-imidazole-4-sulfonyl)piperazine. As a compound utilized in research and development, ensuring its proper handling from ben...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(1H-imidazole-4-sulfonyl)piperazine. As a compound utilized in research and development, ensuring its proper handling from bench to disposal is paramount for laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

While a specific Safety Data Sheet (SDS) for 1-(1H-imidazole-4-sulfonyl)piperazine may not be readily available, a conservative approach to its disposal is warranted based on the known hazards of its constituent chemical moieties: imidazole, sulfonyl, and piperazine. This guide is predicated on the principle of treating substances with unknown or poorly characterized hazards with a high degree of caution.

Inferred Hazard Assessment and Rationale for Stringent Disposal

The molecular structure of 1-(1H-imidazole-4-sulfonyl)piperazine suggests several potential hazards that inform its disposal protocol.

  • Imidazole Moiety: Imidazole itself is known to be corrosive and can cause severe skin burns and eye damage.[1][2] It is also classified as having acute toxicity.[1] Therefore, any waste containing this compound should be handled as potentially corrosive and toxic.

  • Piperazine Moiety: Piperazine and its derivatives can cause skin and respiratory sensitization, leading to allergic reactions upon exposure. They are also known to cause severe skin burns and eye damage.[3]

  • Sulfonyl Group: While the sulfonyl group itself is generally stable, sulfonyl-containing compounds can have a wide range of biological activities and potential toxicities.

Given these components, 1-(1H-imidazole-4-sulfonyl)piperazine waste must be presumed hazardous and managed accordingly to mitigate risks of chemical burns, allergic reactions, and potential environmental harm.[4]

Core Principles of Chemical Waste Management

All chemical waste disposal must adhere to fundamental safety and regulatory principles. The disposal of 1-(1H-imidazole-4-sulfonyl)piperazine is no exception and must follow these core tenets:

  • Do Not Dispose Down the Drain: This compound and its solutions must not be disposed of via the sanitary sewer system.[2][5][6] This practice can lead to environmental contamination and damage to aquatic ecosystems.[7]

  • Waste Minimization: Whenever possible, experimental designs should aim to minimize the generation of chemical waste.[8]

  • Segregation is Key: Do not mix this waste stream with other, incompatible chemical wastes. It is often prudent to segregate halogenated and non-halogenated waste, as mixing can complicate and increase the cost of disposal.[9]

  • Professional Disposal Required: The final disposal of 1-(1H-imidazole-4-sulfonyl)piperazine must be conducted by a licensed and certified hazardous waste disposal company.[9][10]

Personal Protective Equipment (PPE) for Waste Handling

The handling of waste containing 1-(1H-imidazole-4-sulfonyl)piperazine requires robust personal protective equipment to prevent exposure. The rationale for each piece of equipment is critical for user compliance and safety.

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste and airborne dust particles, which could cause severe eye damage based on the hazards of imidazole and piperazine derivatives.[3][10]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which could lead to chemical burns, irritation, or sensitization.[3][10] Gloves should be inspected for integrity before each use.
Body Protection A laboratory coat is mandatory. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls should be used.Protects against skin contact and prevents the contamination of personal clothing.[3][9]
Respiratory Protection All handling should occur in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of any dust or aerosols, which could cause respiratory irritation or sensitization.[9]

Step-by-Step Disposal Protocol

This protocol outlines a systematic approach to the collection, storage, and disposal of 1-(1H-imidazole-4-sulfonyl)piperazine waste.

Step 1: Waste Characterization and Segregation
  • Categorize the Waste: Determine if the waste is solid or liquid.

    • Solid Waste: Includes residual powder, contaminated weigh boats, gloves, and paper towels.

    • Liquid Waste: Includes solutions containing the compound, reaction mixtures, and solvent rinses.

  • Segregate Waste Streams:

    • Maintain separate, dedicated waste containers for solid and liquid waste containing 1-(1H-imidazole-4-sulfonyl)piperazine.[9][11]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step 2: Waste Container Selection and Labeling
  • Choose a Compatible Container:

    • Use containers made of a material compatible with the waste. Plastic containers are often preferred for their durability.[5][8]

    • Ensure the container has a tightly fitting, leak-proof cap.[7][12] Funnels should not be left in the container opening.[12]

    • For liquid waste, the container should be placed in secondary containment to mitigate spills.[7]

  • Properly Label the Container:

    • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[5]

    • The label must include:

      • The full chemical name: "1-(1H-imidazole-4-sulfonyl)piperazine". Avoid abbreviations or chemical formulas.[5]

      • The words "Hazardous Waste".[9]

      • An accurate estimation of the concentration of all components in the mixture.

      • The date of waste generation.[5]

      • The name of the principal investigator and the laboratory location (building and room number).[5]

Step 3: Accumulation and Storage
  • Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory where the waste is generated.[8] This area should be clearly marked, well-ventilated, and away from general traffic.

  • Container Management:

    • Keep waste containers closed at all times, except when adding waste.[7][8]

    • Do not overfill containers; a general rule is to fill to no more than 75-80% of the container's capacity to allow for vapor expansion.[7]

  • Adhere to Accumulation Limits: Be aware of the volume and time limits for storing hazardous waste in a satellite accumulation area as defined by the EPA and your institution.[8]

Step 4: Arranging for Disposal
  • Contact Your EHS Office: Once the waste container is full or is approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3][13]

  • Provide Necessary Documentation: Complete any required forms, providing a full and accurate description of the waste's contents.[5]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal vendor who will transport the waste for final treatment, which for this type of compound is typically high-temperature incineration.[4][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(1H-imidazole-4-sulfonyl)piperazine.

G Disposal Workflow for 1-(1H-imidazole-4-sulfonyl)piperazine start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Select & Label Solid Waste Container segregate->solid_container Solid liquid_container Select & Label Liquid Waste Container (with Secondary Containment) segregate->liquid_container Liquid storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage full Container Full or Time Limit Reached? storage->full full->storage No contact_ehs Contact EHS for Pickup & Complete Paperwork full->contact_ehs Yes end Professional Disposal (via Licensed Vendor) contact_ehs->end

Caption: A flowchart outlining the key steps and decision points for the safe disposal of 1-(1H-imidazole-4-sulfonyl)piperazine waste.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult EHS: Contact your institution's EHS office for guidance.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE as detailed in the table above.

    • For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[3] Do not use combustible materials like paper towels to absorb large quantities of flammable solvent solutions.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[14][15]

    • Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container and label it appropriately.[10]

Regulatory Context

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][16] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials, including waste, through regulations like the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[17][18][19] Adherence to the procedures outlined in this guide will help ensure compliance with these federal regulations, as well as state and institutional policies.

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